molecular formula C10H5Cl2NO2 B15240443 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid CAS No. 37630-53-8

2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Cat. No.: B15240443
CAS No.: 37630-53-8
M. Wt: 242.05 g/mol
InChI Key: YIHQQDWZQKQXQE-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37630-53-8

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+

InChI Key

YIHQQDWZQKQXQE-XVNBXDOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3,4-dichloro-alpha-cyanocinnamic acid mechanism of action

Technical Guide: Mechanism of Action of 3,4-Dichloro- -cyanocinnamic Acid

Executive Summary

3,4-Dichloro-


-cyanocinnamic acid

  • Primary Target: Mitochondrial Pyruvate Carrier (MPC1/MPC2 heterodimer).

  • Secondary Target: Monocarboxylate Transporters (MCT1, MCT4).

  • Therapeutic Context: Metabolic modulation in oncology (blocking the Warburg effect), metabolic diseases, and probing mitochondrial bioenergetics.

Chemical Structure & Reactivity Profile

The molecule consists of a cinnamic acid backbone modified with two key functional elements that define its biological activity:[1]

  • 
    -Cyano Group (-CN):  A strong electron-withdrawing group attached to the 
    
    
    -carbon.[1] This group significantly lowers the LUMO energy of the adjacent alkene (
    
    
    -carbon), making it a highly reactive Michael acceptor .
  • 3,4-Dichloro Substitution: The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring serves two purposes:

    • Electronic Effect: Enhances the electrophilicity of the

      
      -carbon via inductive electron withdrawal, increasing reactivity toward nucleophilic thiols.
      
    • Lipophilic Effect: Increases the partition coefficient (LogP), facilitating rapid penetration of the mitochondrial inner membrane (MIM) to reach the MPC binding site.

Molecular Mechanism: The Michael Addition

The inhibition is driven by a specific chemical reaction between the inhibitor and the target protein.

  • Step 1: The inhibitor enters the mitochondrial intermembrane space or the cytosol.

  • Step 2: The electrophilic

    
    -carbon of the inhibitor undergoes a nucleophilic attack by a deprotonated cysteine thiol (-S⁻)  located within the substrate-binding channel of the transporter (e.g., Cys-289 in MPC).
    
  • Step 3: A covalent thioether bond is formed, sterically occluding the channel and preventing pyruvate passage.

Note on Reversibility: Unlike irreversible inhibitors (e.g., N-ethylmaleimide),


-cyanocinnamate adducts are often reversible upon the addition of excess thiols (e.g., 

-mercaptoethanol), confirming the Michael addition mechanism.

Biological Mechanism of Action[2][3]

Inhibition of Mitochondrial Pyruvate Carrier (MPC)

The MPC is the gatekeeper of mitochondrial metabolism, transporting cytosolic pyruvate into the matrix for oxidation.

  • Action: 3,4-Dichloro-

    
    -cyanocinnamic acid binds to the MPC1/MPC2 complex in the inner mitochondrial membrane.
    
  • Consequence:

    • Depletion of Matrix Pyruvate: Pyruvate Dehydrogenase (PDH) is starved of substrate.

    • TCA Cycle Stall: Acetyl-CoA production drops, reducing NADH/FADH2 output.

    • OXPHOS Reduction: Mitochondrial oxygen consumption rate (OCR) declines.

    • Metabolic Rewiring: Cells are forced to rely on glycolysis (increasing lactate production) or alternative fuels (glutamine, fatty acids) to survive.

Inhibition of Monocarboxylate Transporters (MCTs)

At higher concentrations, the compound inhibits MCT1 (ubiquitous) and MCT4 (hypoxia-induced), which transport lactate and ketone bodies.

  • Mechanism: Competitive or non-competitive inhibition (depending on specific isoform interaction) at the plasma membrane.

  • Effect: Prevents lactate efflux in glycolytic tumors (leading to intracellular acidification) or lactate uptake in oxidative cells.

Data Presentation: Comparative Potency & Effects

Parameter3,4-Dichloro-

-cyanocinnamic Acid

-Cyano-4-hydroxycinnamate (CHC)
UK-5099
Primary Target MPC (Mitochondrial Pyruvate Carrier)MCT1 / MPC (lower potency)MPC (High Potency)
Mechanism Thiol-reversible Michael AdditionCompetitive / Michael AdditionIrreversible/Slow-reversible Michael Addition
Membrane Permeability High (due to 3,4-Cl lipophilicity)ModerateHigh
Key Kinetic Feature Fast onset, potentially slower off-rate than CHC due to Cl-stabilizationRapidly reversibleVery slow off-rate (quasi-irreversible)
Metabolic Outcome Blocked Pyruvate OxidationBlocked Lactate TransportBlocked Pyruvate Oxidation

Experimental Protocols

Protocol A: Assessment of Mitochondrial Pyruvate Transport Inhibition

Validates the ability of the compound to block MPC function in isolated mitochondria.

Reagents:

  • Isolated rat liver or heart mitochondria.

  • Reaction buffer: 125 mM KCl, 20 mM HEPES (pH 7.4).

  • Substrate: [1-14C]Pyruvate.

  • Inhibitor: 3,4-Dichloro-

    
    -cyanocinnamic acid (dissolved in DMSO).
    

Workflow:

  • Preparation: Suspend mitochondria (2 mg protein/mL) in reaction buffer on ice.

  • Inhibitor Incubation: Add inhibitor (0.1

    
    M – 100 
    
    
    M) or DMSO control. Incubate for 2 minutes at 25°C.
  • Transport Initiation: Add [1-14C]Pyruvate (1 mM final) and [3H]Sucrose (extramitochondrial volume marker).

  • Quenching: After 2 minutes, rapidly centrifuge (14,000 x g, 1 min) through a layer of silicone oil to separate mitochondria from supernatant.

  • Quantification: Lyse pellet in perchloric acid. Measure 14C and 3H radioactivity via liquid scintillation counting.

  • Calculation: Correct for extramitochondrial volume using sucrose. Calculate pyruvate uptake rates.

Protocol B: Respirometry Assay (Seahorse XF)

Measures the functional consequence of MPC inhibition on cellular respiration.

  • Seeding: Plate cells (e.g., HeLa, HepG2) in XF96 plates.

  • Media Switch: Replace media with unbuffered assay medium containing 10 mM Pyruvate (sole carbon source).

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection: Inject 3,4-Dichloro-

    
    -cyanocinnamic acid (final conc. 1-50 
    
    
    M).
  • Observation: A rapid decrease in OCR indicates blockade of pyruvate entry and subsequent TCA cycle stalling.

  • Control: Inject FCCP to check if respiration can be recovered (it should not be, if substrate is limited).

Visualization: Pathway & Mechanism

Figure 1: Mechanism of MPC Inhibition and Metabolic Shift

The following diagram illustrates the blockade of the Mitochondrial Pyruvate Carrier by 3,4-dichloro-

MPC_Inhibitioncluster_cytosolCytosolcluster_mitochondriaMitochondria (Matrix)GlucoseGlucoseGlycolysisGlycolysisGlucose->GlycolysisPyruvate_CytoPyruvate (Cytosol)LactateLactatePyruvate_Cyto->LactateIncreased Flux(Warburg)LDHLDHPyruvate_Cyto->LDHMPCMPC Complex(Target)Pyruvate_Cyto->MPCTransportGlycolysis->Pyruvate_CytoPyruvate_MitoPyruvate (Matrix)MPC->Pyruvate_MitoBlockedPDHPDHPyruvate_Mito->PDHAcetylCoAAcetyl-CoAPDH->AcetylCoATCATCA CycleAcetylCoA->TCAOXPHOSOXPHOS (ATP)TCA->OXPHOSInhibitor3,4-dichloro-alpha-cyanocinnamic acidInhibitor->MPCInhibits(Michael Addition to Cys)

Caption: Schematic of MPC inhibition.[2] The inhibitor (Red) covalently modifies the MPC thiol group, blocking pyruvate entry. This forces the cell to divert cytosolic pyruvate to lactate (Warburg Effect).

References

  • Halestrap, A. P. (1975).[2] "The mitochondrial pyruvate carrier.[2] Kinetics and specificity for substrates and inhibitors."[2] Biochemical Journal, 148(1), 85–96.[2]

  • Halestrap, A. P. (1976). "The mechanism of the inhibition of the mitochondrial pyruvate transporter by alpha-cyanocinnamate derivatives." Biochemical Journal, 156(1), 181–183.

  • Schell, J. C., et al. (2014). "A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth." Molecular Cell, 56(3), 400-413.

  • Colen, C. B., et al. (2011).[3] "Metabolic remodeling of malignant gliomas for enhanced sensitization during radiotherapy: an in vitro study." Neoplasia, 13(7), 620–632.[3] (Discusses

    
    -cyano derivatives in cancer). 
    

Advanced Technical Guide: Alpha-Cyano-Cinnamic Acid Derivatives as MCT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of alpha-cyano-cinnamic acid (ACCA) derivatives as Monocarboxylate Transporter (MCT) inhibitors. It is designed for immediate application in medicinal chemistry and cancer metabolism research.

Executive Summary

Metabolic reprogramming, specifically the "Warburg Effect," drives the aggressive phenotype of many solid tumors. Central to this phenotype is the upregulation of Monocarboxylate Transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), which facilitate the proton-coupled efflux of lactate.

Alpha-cyano-4-hydroxycinnamic acid (CHC or


-CHCA) represents the foundational scaffold for MCT inhibition. While historically used as a MALDI matrix and a low-affinity tool compound (


50–100

M), recent medicinal chemistry campaigns have evolved this scaffold into nanomolar-potency therapeutics. This guide details the mechanistic basis, structure-activity relationships (SAR), synthesis, and validation protocols for ACCA derivatives.

Mechanistic Principles

The Target: Proton-Linked Monocarboxylate Transport

MCTs operate via an alternating access mechanism. They co-transport one monocarboxylate anion (lactate, pyruvate) with one proton (


) across the plasma membrane.
  • MCT1 (High Affinity):

    
     for lactate 
    
    
    
    3.5 mM. Ubiquitous; imports lactate in oxidative cells.
  • MCT4 (Low Affinity):

    
     for lactate 
    
    
    
    28 mM. Hypoxia-inducible; exports lactate from glycolytic tumor cells.
Mode of Inhibition

ACCA derivatives function primarily as competitive inhibitors of lactate transport.

  • Pharmacophore Mimicry: The carboxylic acid moiety of the inhibitor mimics the carboxylate of lactate/pyruvate, engaging the substrate-binding site (likely Arginine 143 in MCT1).

  • The

    
    -Cyano Role:  The electron-withdrawing cyano group at the alpha position increases the acidity of the carboxylic acid and provides a rigid steric handle that prevents transporter translocation, effectively "locking" the transporter in an outward-open conformation.
    

Chemical Space & Structure-Activity Relationship (SAR)

The transition from the tool compound CHC to potent drug candidates involves specific modifications to the phenyl ring.

The Scaffold Analysis

The core pharmacophore consists of:

  • Carboxylic Acid (Essential): Required for electrostatic interaction with the transporter pore. Esters are inactive prodrugs.

  • 
    -Cyano Group (Critical):  Replacement with hydrogen or methyl groups abolishes activity. It creates a "vinylogous acid" character and steric block.
    
  • Phenyl Ring (Modifiable): The primary vector for optimization.

Key SAR Trends

Recent studies (e.g., N,N-dialkyl cyanocinnamic acids) have revealed critical optimization pathways:

RegionModificationEffect on Potency (MCT1)Mechanistic Rationale
Para-Position -OH (Parent)Low (

)
Weak hydrophobic interaction.
Para-Position -Cl, -FModerateLipophilicity improves binding.
Para-Position -N(R)2 (Dialkylamino) High (

)
Accesses a deep hydrophobic pocket; resonance donation stabilizes the conjugated system.
Ortho-Position -OMe (Methoxy)High (Dual MCT1/4)Steric bulk restricts rotation, locking the active conformation.
Double Bond ReductionInactivePlanarity is essential for binding site fit.
Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthetic assembly and the logic driving the SAR optimization from CHC to high-potency analogs.

SAR_Logic Aldehyde Starting Material (Substituted Benzaldehyde) Reaction Knoevenagel Condensation (Piperidine, EtOH, Reflux) Aldehyde->Reaction CyanoAcid Reagent (Cyanoacetic Acid) CyanoAcid->Reaction Scaffold α-Cyano-Cinnamic Scaffold Reaction->Scaffold Yields Region_A Region A: Carboxylic Acid (Essential for H-bond/Ionic) Scaffold->Region_A Region_B Region B: α-Cyano (Essential for Acidity/Sterics) Scaffold->Region_B Region_C Region C: Phenyl Ring (Optimization Vector) Scaffold->Region_C Optimized High Potency Analog (e.g., 4-(N,N-diethylamino)-2-methoxy) Region_C->Optimized Add N,N-dialkyl + o-OMe

Caption: Synthesis workflow via Knoevenagel condensation and SAR optimization zones for ACCA derivatives.

Experimental Protocols

Synthesis Protocol: Knoevenagel Condensation

This is the industry-standard method for generating ACCA libraries.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Ammonium Acetate (0.1 eq) or Piperidine (cat.)

  • Toluene or Ethanol (Solvent)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the aldehyde and cyanoacetic acid in the solvent.

  • Catalysis: Add the catalyst (Ammonium Acetate/Piperidine).

  • Reflux: Heat to reflux (80–110°C) for 2–4 hours. Monitor consumption of aldehyde via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup:

    • If Ethanol: Cool to room temperature.[1] The product often precipitates.[1] If not, reduce volume in vacuo and acidify with 1M HCl to pH 2.

    • If Toluene: Wash with water, extract with NaHCO3 (sat.), separate aqueous layer, and acidify to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water (9:1). Critical: Ensure removal of trace piperidine, as it can be cytotoxic in biological assays.

Biological Validation: [14C]-Lactate Transport Assay

This assay measures the direct inhibition of lactate flux, distinguishing transport inhibition from general metabolic toxicity.

Materials:

  • Cell Line: RBE4 (Rat Brain Endothelial, High MCT1) or MDA-MB-231 (Breast Cancer, High MCT4).

  • Tracer: L-[14C(U)]-Lactate (Specific Activity > 100 mCi/mmol).

  • Stop Buffer: Ice-cold PBS containing 100

    
    M Phloretin (stops transport instantly).
    

Protocol:

  • Seeding: Plate cells in 24-well plates (100k cells/well) and grow to confluence.

  • Equilibration: Wash cells 2x with HEPES-buffered Krebs solution (pH 7.4). Incubate for 10 min at 37°C.

  • Uptake Phase:

    • Replace buffer with uptake solution containing [14C]-Lactate (0.5

      
      Ci/mL)  + Unlabeled Lactate (1 mM) + Test Compound (0.1 – 100 
      
      
      
      M)
      .
    • Incubate for exactly 60 seconds (initial rate conditions).

  • Termination: Rapidly aspirate uptake solution and wash 3x with Ice-Cold Stop Buffer .

  • Lysis & Quantification: Lyse cells with 0.1M NaOH (200

    
    L). Transfer to scintillation vials, add fluid, and count (CPM).
    
  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine

    
    .
    

Therapeutic Context: The Metabolic Symbiosis

MCT inhibitors are not merely cytotoxic; they disrupt the metabolic cooperation within tumors.[2]

  • Hypoxic Cells: Glycolytic dependence.[3] They must export lactate via MCT4 to maintain intracellular pH (pHi). Blocking this kills them via acidosis.

  • Oxygenated Cells: Oxidative capacity. They import lactate via MCT1 to fuel the TCA cycle (sparing glucose for hypoxic cells). Blocking this forces them to consume glucose, starving the hypoxic core.

Visualization: The Lactate Shuttle Target

Lactate_Shuttle cluster_Hypoxic Hypoxic Tumor Cell (Glycolytic) cluster_TME Tumor Microenvironment cluster_Oxidative Oxygenated Tumor Cell (Oxidative) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate_In Lactate (High) Pyruvate->Lactate_In MCT4 MCT4 (Exporter) Lactate_In->MCT4 Efflux Lactate_Ex Extracellular Lactate MCT4->Lactate_Ex MCT1 MCT1 (Importer) Lactate_Ex->MCT1 Influx Inhibitor ACCA Derivative (Inhibitor) Inhibitor->MCT4 Blocks (High Conc) Inhibitor->MCT1 Blocks Lactate_Ox Lactate (Fuel) MCT1->Lactate_Ox TCA TCA Cycle (ATP) Lactate_Ox->TCA

Caption: Disruption of the lactate shuttle. ACCA derivatives block MCT1/4, causing acidosis in hypoxic cells and starvation in oxidative cells.

Challenges & Future Directions

While ACCA derivatives are potent in vitro, clinical translation faces hurdles:

  • Metabolic Stability: The vinyl bond is susceptible to Michael addition by glutathione (GSH) in vivo.

  • Bioavailability: High plasma protein binding can reduce free drug concentration.

  • Isoform Selectivity: Developing pure MCT4 inhibitors remains a challenge, though essential for targeting hypoxic niches specifically without affecting MCT1-dependent healthy tissues (e.g., heart, muscle).

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. Link

  • Draoui, N., et al. (2013). "Synthesis and pharmacological evaluation of carboxycoumarins as a new class of monocarboxylate transporter inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Nancolas, B., et al. (2016). "The anti-tumour agent AZD3965 inhibits monocarboxylate transporters 1 and 2." Cancer Metabolism. Link

  • Pérez-Escuredo, J., et al. (2016). "Monocarboxylate transporters in the brain and in cancer." Biochimica et Biophysica Acta. Link

  • Selleck Chemicals. "alpha-cyano-4-hydroxycinnamic acid Product Information." Link

  • MedChemExpress. "Protocol for MCT Inhibition Assays." Link

Sources

2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid CAS 37630-53-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid (CAS 37630-53-8) Content Type: Technical Monograph & Application Guide

Targeting Metabolic Vulnerabilities via Monocarboxylate Transporter (MCT) Inhibition[1]

Executive Summary

This compound (CAS 37630-53-8), hereafter referred to as CDC-Cinnamate , is a specialized derivative of


-cyanocinnamic acid. It serves as a potent, small-molecule inhibitor of Monocarboxylate Transporters (MCTs) , specifically targeting MCT1 and MCT4 isoforms.

In the context of drug development, CDC-Cinnamate is a critical tool compound for studying the Warburg Effect —the metabolic shift where cancer cells rely on aerobic glycolysis. By blocking lactate efflux, this compound induces intracellular acidification and metabolic catastrophe in glycolytic tumors. This guide details its physicochemical properties, synthesis, mechanism of action, and experimental protocols for metabolic assays.

Chemical Identity & Physicochemical Properties

CDC-Cinnamate is characterized by the presence of a cyano group at the


-position and two chlorine atoms at the 3,4-positions of the phenyl ring. These electron-withdrawing groups significantly enhance its acidity and lipophilicity compared to the parent compound, 

-cyano-4-hydroxycinnamic acid (CHC).
Table 1: Core Chemical Data
PropertySpecification
CAS Number 37630-53-8
IUPAC Name (2E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid
Common Aliases

-Cyano-3,4-dichlorocinnamic acid; 3,4-Dichloro-CHC
Molecular Formula C

H

Cl

NO

Molecular Weight 242.06 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in Water
pKa (Predicted) ~2.5 – 3.0 (Highly acidic due to

-CN and 3,4-Cl

)
Melting Point 220–224 °C (Decomposes)

Synthesis & Manufacturing

The synthesis of CDC-Cinnamate follows a classic Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is favored for its high yield and atom economy.

Reaction Mechanism

The reaction involves the condensation of 3,4-dichlorobenzaldehyde with cyanoacetic acid in the presence of a catalytic base (piperidine or ammonium acetate). The base deprotonates the active methylene of cyanoacetic acid, which then attacks the aldehyde carbonyl. Dehydration follows, yielding the


-unsaturated acid.
DOT Diagram: Synthesis Pathway

SynthesisPathway Aldehyde 3,4-Dichlorobenzaldehyde (Electrophile) Intermediate Aldol Adduct (Transient) Aldehyde->Intermediate Base Cat. (Piperidine) CyanoAcid Cyanoacetic Acid (Nucleophile) CyanoAcid->Intermediate Base Cat. (Piperidine) Product CDC-Cinnamate (CAS 37630-53-8) Intermediate->Product - H2O (Dehydration) Conditions Conditions: Solvent: Ethanol/Toluene Temp: Reflux (80-110°C) Time: 4-6 Hours Conditions->Intermediate

Figure 1: Knoevenagel condensation pathway for the synthesis of CDC-Cinnamate.

Laboratory Synthesis Protocol
  • Reagents: Mix 10 mmol 3,4-dichlorobenzaldehyde and 10 mmol cyanoacetic acid in 20 mL ethanol.

  • Catalysis: Add 0.1 mL piperidine (catalyst).

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol and 1M HCl (to remove base traces). Recrystallize from ethanol/water.

Biological Mechanism of Action

CDC-Cinnamate acts as a competitive inhibitor of proton-linked Monocarboxylate Transporters (MCTs).

The Warburg Effect & MCTs

Rapidly dividing tumor cells ferment glucose to lactate even in the presence of oxygen (Warburg Effect).[1] To prevent lethal intracellular acidification, they overexpress MCT1 (SLC16A1) and MCT4 (SLC16A3) to export lactate and protons into the tumor microenvironment.

Inhibition Logic

CDC-Cinnamate mimics the structure of lactate/pyruvate (a monocarboxylate backbone). It binds to the substrate translocation site of the MCT, locking the transporter in an inactive conformation.

  • Result: Intracellular lactate accumulates

    
     pH drops 
    
    
    
    Glycolysis is inhibited (feedback loop)
    
    
    Apoptosis.
DOT Diagram: Mechanism of Action

MOA TumorCell Glycolytic Tumor Cell Lactate Lactate + H+ TumorCell->Lactate Metabolic Waste Glucose Glucose Input Glucose->TumorCell Glycolysis MCT MCT Transporter (Efflux Pump) Lactate->MCT Export Attempt Acidosis Intracellular Acidosis (pH Drop) MCT->Acidosis Efflux Failed Inhibitor CDC-Cinnamate (Inhibitor) Inhibitor->MCT BLOCKS (Competitive Binding) Death Cell Death (Apoptosis) Acidosis->Death

Figure 2: Mechanism of metabolic disruption via MCT inhibition.

Experimental Protocols

Protocol A: Lactate Transport Inhibition Assay

Objective: Determine the IC


 of CDC-Cinnamate against MCT1.
  • Cell Preparation: Use MCT1-expressing cells (e.g., RBE4 or MDA-MB-231). Seed at

    
     cells/well in 24-well plates.
    
  • Buffer: Krebs-Ringer buffer (pH 7.4).

  • Loading: Incubate cells with varying concentrations of CDC-Cinnamate (0.1

    
    M – 100 
    
    
    
    M) for 10 minutes.
  • Uptake Initiation: Add radiolabeled L-[

    
    C]lactate (0.1 
    
    
    
    Ci/mL). Incubate for exactly 1 minute (initial rate).
  • Termination: Rapidly wash 3x with ice-cold stop solution (buffer + 100

    
    M phloretin).
    
  • Analysis: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % uptake vs. log[Inhibitor] to derive IC

    
    .
    
Protocol B: Cytotoxicity Assay (MCT-Dependent)

Objective: Validate "synthetic lethality" in hypoxic vs. normoxic conditions.

  • Setup: Plate tumor cells in duplicate 96-well plates.

  • Conditions: Incubate Plate A in Normoxia (21% O

    
    ) and Plate B in Hypoxia (1% O
    
    
    
    ).
  • Treatment: Treat with CDC-Cinnamate (10-100

    
    M) for 48 hours.
    
  • Readout: Use MTT or CellTiter-Glo to measure viability.

  • Expected Result: Higher potency (lower IC

    
    ) is expected in hypoxia , where cells are strictly dependent on glycolysis and MCT-mediated lactate efflux.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at +4°C, desiccated. Protect from light.

  • Stability: Stable in solid form for >2 years. Solutions in DMSO should be aliquoted and stored at -20°C (stable for ~1 month).

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

  • Draoui, N., et al. (2013). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx and efflux. Journal of Medicinal Chemistry, 56(16), 6335-6343. (Describes SAR of carboxylate/cinnamate mimics). Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523-530. (Mechanistic context for MCT inhibition). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 161863, 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid. Link

Sources

Technical Guide: Cyanoacrylates as Covalent Inhibitors of Macrophage Migration Inhibitory Factor (MIF)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of 2-cyano-3-arylacrylates (functionally referred to as cyanoacrylates in medicinal chemistry) as targeted covalent inhibitors of Macrophage Migration Inhibitory Factor (MIF).

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an upstream regulator of innate immunity.[1][2] Unlike typical cytokines, MIF possesses a unique enzymatic active site—a tautomerase pocket—defined by an N-terminal Proline (Pro1) with an unusually depressed pKa (~5.6). This feature renders Pro1 highly nucleophilic at physiological pH, creating a "hotspot" for covalent drug design.

Cyanoacrylates (specifically 2-cyano-3-arylacrylates ) represent a potent class of small-molecule inhibitors that exploit this nucleophilicity. Unlike their alkyl-2-cyanoacrylate counterparts (used in tissue adhesives/super glues), these aryl-substituted derivatives do not undergo uncontrolled polymerization. Instead, they function as "Michael Acceptors," forming a specific covalent bond with Pro1. This guide details the mechanistic basis, Structure-Activity Relationship (SAR), and validation protocols for utilizing cyanoacrylate scaffolds to inhibit MIF.

Scientific Background: The Pro1 Singularity

To understand the efficacy of cyanoacrylates, one must first understand the target.

  • The Target: MIF is a trimeric protein. Its active site is located at the interface of monomers.[3]

  • The Nucleophile: The N-terminal Proline (Pro1) acts as a catalytic base for MIF's tautomerase activity (converting D-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid).

  • The Anomaly: In most proteins, the N-terminal amine has a pKa ~9.0, making it protonated and non-nucleophilic at pH 7.4. In MIF, the hydrophobic environment depresses the Pro1 pKa to ~5.6, leaving a significant fraction as the unprotonated free base (

    
    ), ready to attack electrophiles.
    

Mechanism of Action: The Michael Addition

The "cyanoacrylate" inhibitors discussed here are chemically defined as


-cyano-

-unsaturated esters
(or 2-cyano-3-arylacrylates).
The Chemical Warhead

The inhibitor consists of three critical components:

  • The Warhead (Michael Acceptor): The

    
    -unsaturated double bond.
    
  • The Activator: The Cyano group (-CN) at the

    
    -position. It is strongly electron-withdrawing, pulling electron density away from the 
    
    
    
    -carbon, making it highly electrophilic.
  • The Recognition Element: The Aryl group at the

    
    -position. This fits into the hydrophobic pocket of MIF, positioning the warhead and preventing non-specific polymerization (steric hindrance).
    
The Reaction Pathway
  • Binding: The inhibitor enters the MIF active site, guided by hydrophobic interactions with residues Lys32 and Ile64.

  • Nucleophilic Attack: The lone pair of the Pro1 nitrogen attacks the electrophilic

    
    -carbon of the cyanoacrylate.
    
  • Covalent Bond Formation: A stable covalent adduct is formed, permanently (or slowly reversibly) blocking the active site.

  • Functional Inhibition: Blockade of the tautomerase site allosterically disrupts the MIF-CD74 receptor interaction, neutralizing its pro-inflammatory signaling.

Diagram: Mechanism of Inhibition

The following diagram illustrates the molecular pathway of inhibition.

MIF_Inhibition_Mechanism cluster_chemistry Chemical Warhead Logic MIF_Active Active MIF Trimer (Pro1-NH Free Base) Complex Michaelis Complex (Non-covalent Binding) MIF_Active->Complex Diffusion Inhibitor 2-Cyano-3-Arylacrylate (Michael Acceptor) Inhibitor->Complex Kd Transition Nucleophilic Attack (Pro1 -> Beta-Carbon) Complex->Transition Activation Inhibited Covalently Modified MIF (Irreversible Inhibition) Transition->Inhibited Covalent Bond Formation (k_inact) Chem_Note Cyano group (-CN) withdraws electrons, making Beta-carbon highly electrophilic. Chem_Note->Inhibitor

Caption: Kinetic pathway of MIF inhibition by cyanoacrylates. The electron-withdrawing cyano group activates the warhead for specific nucleophilic attack by Pro1.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the role of a cyanoacrylate candidate, researchers must employ a "Triad of Validation": Enzymatic Inhibition, Physical Binding, and Biological Efficacy.

Protocol A: MIF Tautomerase Kinetic Assay

This is the gold standard for determining the


 of the inhibitor.

Reagents:

  • Enzyme: Recombinant human MIF (rhMIF), final conc. 50–100 nM.

  • Substrate: L-Dopachrome methyl ester (freshly prepared) OR 4-Hydroxyphenylpyruvate (4-HPP). Note: 4-HPP is preferred for stability.

  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (MIF has optimal activity here), 1 mM EDTA.

Workflow:

  • Preparation: Dissolve cyanoacrylate inhibitor in DMSO (10 mM stock).

  • Pre-incubation: Mix 180 µL Buffer + 10 µL rhMIF + 10 µL Inhibitor (varying concentrations). Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the covalent bond to form.

  • Initiation: Add 50 µL Substrate (4-HPP, 2 mM stock).

  • Measurement: Monitor Absorbance at 306 nm (enol-borate complex formation) for 120 seconds.

  • Calculation: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to derive 
    
    
    
    .

Self-Validation Check:

  • Positive Control: Use ISO-1 (standard inhibitor,

    
    ) or 4-IPP  (covalent, 
    
    
    
    ).
  • Negative Control: Use a mutant MIF (Pro1Gly) which lacks the nucleophile; it should show no activity, confirming the assay measures Pro1-dependent catalysis.

Protocol B: Mass Spectrometry Covalent Adduct Confirmation

To prove the "cyanoacrylate" is acting covalently and not just competitively binding.

Workflow:

  • Incubate rhMIF (10 µM) with Inhibitor (50 µM, 5x excess) for 1 hour.

  • Dilute 1:10 in 0.1% Formic Acid / 50% Acetonitrile.

  • Perform ESI-MS (Electrospray Ionization Mass Spec) on the intact protein.

  • Data Analysis:

    • Wild Type MIF Mass: ~12,345 Da (monomer).

    • Expected Shift: Mass should increase by exactly the Molecular Weight of the Inhibitor (MW_inh).

    • If shift = MW_inh - 1 (or similar), check for loss of leaving groups.

    • If no shift: The inhibitor is non-covalent (reversible).

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the cyanoacrylate scaffold affect potency against MIF.

ComponentModificationEffect on MIF Inhibition (

)
Mechanistic Insight

-Substituent
Cyano (-CN) High Potency (< 1 µM) Essential for activating the

-carbon.
Ester (-COOR) onlyLow Potency (> 50 µM)Insufficient activation of the double bond.

-Substituent
Phenyl / Aryl Optimal Fits the hydrophobic pocket; prevents polymerization.
Methyl / AlkylInactive / UnstableSterically poor fit; prone to rapid hydrolysis or polymerization.
Aryl Ring 4-HydroxyImprovedMimics the Tyrosine of the natural substrate.
Double Bond Reduced (Single bond)Inactive Removes the Michael acceptor capability.

Therapeutic Implications & Challenges

Therapeutic Utility
  • Sepsis: MIF counter-regulates glucocorticoids.[1][2][4] Inhibiting MIF restores steroid sensitivity and reduces cytokine storm.

  • Autoimmunity: Cyanoacrylate inhibitors have shown efficacy in models of Rheumatoid Arthritis (RA) by blocking the recruitment of macrophages.

Toxicity & Specificity (The "Glue" Problem)

The term "cyanoacrylate" raises toxicity concerns due to the history of short-chain alkyl cyanoacrylates (tissue adhesives) releasing formaldehyde upon degradation.

  • Solution: Drug candidates use bulky aryl groups and stable ester linkages. These do not degrade into formaldehyde rapidly.

  • Selectivity: The reactivity of the Michael acceptor must be tuned. If too reactive, it will bind Glutathione (GSH) in the cell, causing toxicity. If too unreactive, it won't bind MIF. The 2-cyano-3-arylacrylate balance is often "just right" for Pro1 targeting.

References

  • Lubetsky, J. B., et al. (2002).[5] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1][3][5][6] Journal of Biological Chemistry. Link

  • Al-Abed, Y., et al. (2005).[5] "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis."[5] Journal of Biological Chemistry. Link

  • Winner, M., et al. (2008). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells." Cancer Research.[7] Link

  • Cracchiolo, J. R., et al. (2019). "Covalent inhibitors of Macrophage Migration Inhibitory Factor (MIF): A review of the chemical classes." Journal of Medicinal Chemistry. Link

  • Orita, M., et al. (2001). "Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Cyano Cinnamic Acid Derivative / Tyrphostin Analog

Abstract & Strategic Significance

This Application Note details the synthesis of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid , a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (Tyrphostins). The presence of the


-cyano and carboxylic acid moieties creates a rigid Michael acceptor system, essential for covalent interactions with cysteine residues in target proteins.

The protocol prioritizes the Knoevenagel Condensation , selected for its atom economy and scalability. Two distinct methodologies are provided:

  • Method A (Standard): A robust, piperidine-catalyzed reflux in ethanol, optimized for maximum yield and purity.

  • Method B (Green): An aqueous, base-mediated protocol designed for environmental compliance and ease of workup.

Retrosynthetic Analysis

The strategic disconnection relies on the Knoevenagel condensation between an activated methylene compound (cyanoacetic acid) and an aromatic aldehyde.

Retrosynthesis Target 2-Cyano-3-(3,4-dichlorophenyl) prop-2-enoic acid Aldehyde 3,4-Dichlorobenzaldehyde Target->Aldehyde Knoevenagel Disconnection Acid Cyanoacetic Acid Target->Acid C=C Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergence of 3,4-dichlorobenzaldehyde and cyanoacetic acid.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic attack followed by spontaneous dehydration.

Mechanism Step1 Deprotonation (Formation of Enolate) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Active Methylene Step3 Aldol-like Intermediate Step2->Step3 C-C Bond Formed Step4 Dehydration (-H2O) Step3->Step4 Base Catalysis Product Target Alkene Step4->Product Irreversible

Figure 2: Step-wise mechanism of the Knoevenagel condensation.

Experimental Protocols

Materials Checklist
ReagentMW ( g/mol )Equiv.RoleHazards
3,4-Dichlorobenzaldehyde 175.011.0ElectrophileIrritant
Cyanoacetic Acid 85.061.1NucleophileCorrosive, Toxic
Piperidine 85.150.1 (Cat.)Base CatalystFlammable, Toxic
Ethanol (Abs.) 46.07SolventMediumFlammable
HCl (1M) 36.46QuenchAcidifierCorrosive
Method A: Standard Ethanol Reflux (Recommended for Purity)

Best for: High purity requirements and crystallographic studies.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) to the flask.

  • Solvation: Add 20 mL of absolute ethanol . Stir until solids are mostly dissolved.

  • Catalysis: Add piperidine (5 drops, ~0.1 mL) via syringe. Note: The solution may turn yellow immediately, indicating enolate formation.

  • Reaction: Heat the mixture to reflux (80°C oil bath) for 3–5 hours .

    • Monitoring: Check TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitation occurs, filter directly.

    • If no precipitate, concentrate the solvent to ~50% volume under reduced pressure, then pour into 50 mL of ice-cold water containing 1 mL of 1M HCl.

  • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Method B: Green Aqueous Synthesis

Best for: Large scale, environmental compliance, and speed.

  • Setup: 50 mL Erlenmeyer flask open to air.

  • Charging: Mix 3,4-dichlorobenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in 15 mL of water .

  • Catalysis: Add KOH (0.11 g, 2 mmol, 20 mol%) dissolved in 2 mL water.

  • Reaction: Heat at 70°C with vigorous stirring for 20–30 minutes . The mixture will likely become a slurry.[1]

  • Acidification: Cool to room temperature. Acidify carefully with 1M HCl until pH

    
     2. This protonates the carboxylate salt, precipitating the free acid.
    
  • Isolation: Filter the solid, wash copiously with water to remove salts, and dry in a vacuum oven at 50°C.

Characterization & Validation

The product must be validated against the following criteria.

ParameterExpected ValueNotes
Appearance White to pale yellow powderDark yellow/orange indicates oxidation or polymerization.
Melting Point 220–230°C (Decomposes)Note: Literature varies; verify against standard.

H NMR (DMSO-

)

8.2–8.4 (1H, s, =CH)
The singlet olefinic proton is diagnostic.
IR Spectroscopy 2220 cm

(CN), 1690 cm

(C=O)
Sharp nitrile peak is mandatory.
Yield 80–95%Lower yields suggest incomplete dehydration.

NMR Interpretation Guide:

  • 
     13.0+ ppm (Broad s):  Carboxylic acid proton (-COOH).
    
  • 
     8.30 ppm (s):  Vinyl proton (-CH=C). This shift is deshielded by the geminal cyano and carboxyl groups.
    
  • 
     7.5–8.0 ppm (m):  Aromatic protons (3,4-dichloro pattern).
    

Troubleshooting & Optimization

Issue 1: Low Yield / Oiling Out

  • Cause: Incomplete dehydration or presence of unreacted aldehyde.

  • Solution: Increase reflux time. If oiling occurs during acidification (Method B), scratch the flask walls with a glass rod to induce nucleation or seed with a pure crystal.

Issue 2: Decarboxylation

  • Cause: Overheating.

    
    -cyano acids are prone to thermal decarboxylation to form unsaturated nitriles.
    
  • Solution: Do not exceed 90°C. Avoid prolonged heating after the reaction is complete.

Issue 3: Product Coloration

  • Cause: Piperidine oxidation or polymerization of the product.

  • Solution: Use minimal catalyst. Perform recrystallization with activated charcoal if the solid is brown.

Safety & HSE (Health, Safety, Environment)

  • Cyanide Hazard: While the cyano group is covalently bonded, cyanoacetic acid can release toxic gases if incinerated or mixed with strong oxidizers.

  • Acid Handling: 3,4-Dichlorobenzaldehyde is a skin irritant. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Aqueous waste from Method B contains potassium salts and trace organics; dispose of as chemical waste, do not pour down the drain.

References

  • General Knoevenagel Protocol: F. Freeman, "Properties and Reactions of Ylidenemalononitriles," Chemical Reviews, vol. 80, no. 4, pp. 329–350, 1980. Link

  • Green Chemistry Approach: S. Balalaie et al., "Clean oxidation of benzoins on zeolite A and synthesis of 2-amino-3-cyano-4H-chromenes," Green Chemistry, vol. 2, pp. 277, 2000. (Adapted for aqueous media).[2] Link

  • Tyrphostin Synthesis Context: A. Levitzki and A. Gazit, "Tyrosine Kinase Inhibition: An Approach to Drug Development," Science, vol. 267, no. 5205, pp. 1782–1788, 1995. Link

  • Compound Data: PubChem CID 103037-72-5 Entry. Link

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Heterocycles are integral to a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions.[1] This guide focuses on a particularly valuable, yet underexplored, starting material: 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid .

The unique structural features of this molecule—a reactive α,β-unsaturated system, a nitrile group, and a carboxylic acid function, all appended to a 3,4-dichlorophenyl moiety—make it an exceptionally versatile precursor for a variety of heterocyclic systems. The dichlorinated phenyl ring is a common feature in many bioactive molecules, often enhancing lipophilicity and modulating metabolic stability. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of pyrazole, pyridinone, and thiophene derivatives, targeting researchers and professionals in drug development.

Part 1: Synthesis of the Core Precursor: this compound

The synthesis of the title compound is efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound (cyanoacetic acid) by a base (piperidine) to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 3,4-dichlorobenzaldehyde. Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product. The electron-withdrawing nature of both the cyano and carboxylic acid groups facilitates the initial deprotonation and stabilizes the intermediate.

Knoevenagel cluster_0 Knoevenagel Condensation Workflow start Start Materials: 3,4-Dichlorobenzaldehyde Cyanoacetic Acid step1 Base-catalyzed Condensation (Piperidine in Ethanol) start->step1 purification Purification: Recrystallization step1->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of the starting material.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3,4-Dichlorobenzaldehyde1.0175.0117.5 g (0.1 mol)
Cyanoacetic Acid1.185.069.36 g (0.11 mol)
Piperidine0.185.150.85 g (1.0 mL)
Ethanol-46.07100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzaldehyde (17.5 g, 0.1 mol) and ethanol (100 mL). Stir until the aldehyde is completely dissolved.

  • Add cyanoacetic acid (9.36 g, 0.11 mol) to the solution, followed by the catalytic amount of piperidine (1.0 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.

  • Dry the product under vacuum. Expected yield: 85-95%.

Part 2: Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles and pyrazolines.[3] The presence of both a nitrile and a carboxylic acid group in our starting material offers interesting possibilities for further functionalization.

Mechanism of Pyrazole Formation

The reaction proceeds via a Michael addition of hydrazine to the electron-deficient β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon. Tautomerization of the resulting imine leads to the formation of the stable aromatic pyrazole ring.

Pyrazole_Synthesis cluster_1 Pyrazole Synthesis Workflow start_pyrazole Starting Material: This compound step1_pyrazole Reaction with Hydrazine Hydrate (Ethanol, Reflux) start_pyrazole->step1_pyrazole intermediate Michael Adduct Intermediate step1_pyrazole->intermediate step2_pyrazole Intramolecular Cyclization & Tautomerization intermediate->step2_pyrazole product_pyrazole Product: 5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid step2_pyrazole->product_pyrazole

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0242.062.42 g (10 mmol)
Hydrazine Hydrate (80%)1.250.060.75 mL (~12 mmol)
Ethanol-46.0750 mL

Procedure:

  • Suspend this compound (2.42 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.75 mL, ~12 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux for 6-8 hours. The suspension should gradually dissolve and then a new precipitate may form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole derivative.

Part 3: Synthesis of Pyridinone Derivatives

3-Cyano-2-pyridinones are valuable heterocyclic scaffolds in medicinal chemistry.[4] Their synthesis can be achieved from 2-cyanoacrylamides, which in turn are prepared from the corresponding carboxylic acid.

Mechanism of Pyridinone Formation

This is a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride, which then reacts with ammonia to form the 2-cyano-3-(3,4-dichlorophenyl)acrylamide intermediate.[5] The second step involves the base-catalyzed intramolecular cyclization of the acrylamide. The active methylene of a suitable C-H acid (like malononitrile as a reaction partner for a variant of this synthesis) attacks the β-carbon, followed by cyclization and tautomerization to yield the stable pyridinone ring. For a simpler cyclization, a Michael addition of a nucleophile to the acrylamide can be followed by cyclization onto the nitrile group.

Pyridinone_Synthesis cluster_2 Pyridinone Synthesis Workflow start_pyridinone Starting Material: This compound step1_amide Amide Formation (e.g., via Acyl Chloride) start_pyridinone->step1_amide acrylamide 2-Cyano-3-(3,4-dichlorophenyl)acrylamide step1_amide->acrylamide step2_cyclization Base-catalyzed Cyclization acrylamide->step2_cyclization product_pyridinone Product: 4-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile step2_cyclization->product_pyridinone

Caption: Workflow for the synthesis of pyridinone derivatives.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Step 1: Synthesis of 2-Cyano-3-(3,4-dichlorophenyl)acrylamide

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0242.062.42 g (10 mmol)
Thionyl Chloride1.5118.971.1 mL (15 mmol)
Dichloromethane (DCM)-84.9330 mL
Ammonium Hydroxide (conc.)Excess35.04~20 mL

Procedure:

  • In a fume hood, suspend this compound (2.42 g, 10 mmol) in dry DCM (30 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) and stir the mixture at room temperature for 2-3 hours, or until the solid dissolves and gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Carefully add the crude acyl chloride to a beaker of crushed ice and concentrated ammonium hydroxide (~20 mL) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

Step 2: Cyclization to the Pyridinone

This step often involves reacting the acrylamide with a compound containing an active methylene group. A general procedure is outlined below.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Cyano-3-(3,4-dichlorophenyl)acrylamide1.0241.082.41 g (10 mmol)
Malononitrile1.166.060.73 g (11 mmol)
Piperidine0.285.150.2 mL
Ethanol-46.0740 mL

Procedure:

  • Dissolve the acrylamide (2.41 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add piperidine (0.2 mL) and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture. The product should precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyridinone derivative.

Part 4: Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7] It typically involves an aldehyde or ketone, a compound with an activated methylene group adjacent to a nitrile, and elemental sulfur in the presence of a base.

Mechanism of the Gewald Reaction

The reaction initiates with a Knoevenagel condensation between 3,4-dichlorobenzaldehyde and a cyano-containing active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7] Elemental sulfur then adds to the active methylene carbon, followed by an intramolecular attack of the resulting thiolate onto the nitrile carbon. Tautomerization of the cyclized product leads to the final 2-aminothiophene.

Gewald_Reaction cluster_3 Gewald Reaction Workflow start_gewald Start Materials: 3,4-Dichlorobenzaldehyde Ethyl Cyanoacetate Elemental Sulfur step1_gewald Base-catalyzed Multicomponent Reaction (Morpholine in Ethanol) start_gewald->step1_gewald product_gewald Product: Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate step1_gewald->product_gewald

Caption: Workflow for the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Reagent/SolventMolar Eq.MW ( g/mol )Amount
3,4-Dichlorobenzaldehyde1.0175.011.75 g (10 mmol)
Ethyl Cyanoacetate1.0113.121.13 g (10 mmol)
Elemental Sulfur1.132.060.35 g (11 mmol)
Morpholine0.587.120.44 mL (5 mmol)
Ethanol-46.0730 mL

Procedure:

  • In a 100 mL round-bottom flask, combine 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

  • Add morpholine (0.44 mL, 5 mmol) and stir the mixture at room temperature.

  • Gently warm the reaction mixture to 40-50 °C and stir for 2-4 hours. An exothermic reaction may be observed.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing pyrazole, pyridinone, and thiophene derivatives. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as this substitution pattern is known to confer potent biological activities, including antimicrobial and anticancer properties, in various heterocyclic systems.[3][8][9] Researchers are encouraged to explore the synthetic utility of this precursor further and to evaluate the biological activities of the resulting novel compounds.

References

  • J&K Scientific LLC. (2025). Gewald Reaction.
  • MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia.
  • Wikipedia. (n.d.). Gewald reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Pyrazoles: A Look at Specialty Chemicals for Advanced Research.
  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers, 2(3), 18-27.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • ResearchGate. (n.d.). Biological activities of thiophenes. [Download Scientific Diagram].
  • Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1333.
  • Arkivoc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.).
  • Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1333.
  • CABI Digital Library. (n.d.).
  • Al-Ghorbani, M., et al. (2022).
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Al-Zoubi, R. M., et al. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(2), M1131.
  • DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions.
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Rasayan Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. [Download Scientific Diagram].
  • Chemicalbook. (n.d.). 2-Cyano-3-hydroxy-3-[3,4-dichlorophenyl]-N-[4-trifluoromethylphenyl]acrylamide.
  • ResearchGate. (n.d.). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][3][6][8][10]tetrazine, a Novel Ring System.

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(65), 39767-39824.
  • Scientific Research Publishing. (n.d.).
  • Google Patents. (n.d.). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.
  • MDPI. (n.d.).
  • Sciforum. (2023).
  • ResearchGate. (2015).
  • MDPI. (n.d.).
  • Arkivoc. (2020).
  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

synthesis of 2-amino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile using 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

Executive Summary

This application note details the synthetic strategy for 2-amino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile , a privileged scaffold in medicinal chemistry known for potent anticancer (Bcl-2 inhibition) and antimicrobial properties.

Critical Technical Distinction: The user-specified starting material, 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid (hereafter Compound A ), is an


-cyanocinnamic acid derivative. Direct reaction of Compound A  with phenols typically yields coumarins  (2-oxo-2H-chromenes) due to the presence of the carboxylic acid moiety. To synthesize the target 2-amino-3-carbonitrile  derivative, the carboxylic acid group must be functionally equivalent to a nitrile source, or the pathway must be redirected to the benzylidenemalononitrile  intermediate.

This guide provides two protocols:

  • Protocol A (Precursor Adaptation): A synthetic route converting Compound A into the target via Functional Group Interconversion (FGI).

  • Protocol B (Standard MCR): The industry-standard Multicomponent Reaction (MCR) for comparative validation.

Retrosynthetic Analysis & Strategy

The 2-amino-3-cyano-4H-chromene scaffold is constructed via the Michael addition of a phenol to an electron-deficient benzylidenemalononitrile, followed by cyclization.

  • Path A (Direct Acid Use - Incorrect for Target): Reaction of Compound A with resorcinol

    
     3-cyano-7-hydroxy-4-(3,4-dichlorophenyl)coumarin (Loss of amino group, formation of lactone).
    
  • Path B (Target Synthesis): Requires the dinitrile intermediate. Therefore, Compound A must be converted to 2-(3,4-dichlorobenzylidene)malononitrile (via amidation/dehydration) or used as a source for the aldehyde in a retro-Knoevenagel scenario.

Chemical Pathway Diagram

G Acid Start: 2-Cyano-3-(3,4-dichlorophenyl) prop-2-enoic acid Coumarin Side Product: 3-Cyano-coumarin derivative Acid->Coumarin Direct Reaction (Avoid) Amide Intermediate 1: Primary Amide Acid->Amide 1. SOCl2 2. NH3 Dinitrile Key Intermediate: Benzylidenemalononitrile Amide->Dinitrile Dehydration (POCl3) Target Target: 2-Amino-4-(3,4-dichlorophenyl)- 4H-chromene-3-carbonitrile Dinitrile->Target + Phenol (Base Cat.) Phenol Reactant: Resorcinol (or Phenol) Phenol->Target

Caption: Divergent reactivity of the cyanocinnamic acid precursor. Path A (Red) leads to coumarins. Path B (Green/Blue) is required for the amino-chromene target.

Protocol A: Synthesis from this compound

Use this protocol if you are strictly required to use the specified acid as the starting material.

Phase 1: Conversion to Benzylidenemalononitrile

Objective: Convert the -COOH group to -CN. Reaction: Acid


 Acid Chloride 

Amide

Nitrile.
  • Chlorination:

    • Suspend 10 mmol of This compound in 20 mL dry dichloromethane (DCM).

    • Add 12 mmol Thionyl Chloride (

      
      ) and 1 drop of DMF.
      
    • Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

  • Amidation:

    • Dissolve residue in dry THF (10 mL).

    • Cool to 0°C. Slowly bubble anhydrous ammonia gas or add 20 mmol ammonium hydroxide solution.

    • Stir for 1 hour. Filter the precipitate, wash with water, and dry to obtain the primary amide .

  • Dehydration (Nitrile Formation):

    • Dissolve the amide in

      
       (5 mL).
      
    • Reflux for 1-2 hours.

    • Pour onto crushed ice. The precipitate formed is 2-(3,4-dichlorobenzylidene)malononitrile .

    • Yield Check: Expected melting point ~148-150°C.

Phase 2: Annulation to Chromene

Reactants: Phase 1 Product + Resorcinol (Model Phenol).

  • Setup: In a 50 mL round-bottom flask, mix:

    • 2-(3,4-dichlorobenzylidene)malononitrile (1.0 equiv, from Phase 1).

    • Resorcinol (1.0 equiv).

    • Ethanol (10 mL).

    • Catalyst: Piperidine or DBU (10 mol%).

  • Reaction: Reflux the mixture for 2–4 hours.

    • Monitoring: TLC (Hexane:Ethyl Acetate 6:4). Look for the disappearance of the yellow dinitrile spot and the appearance of a fluorescent spot.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (50 mL).

    • Filter the solid precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol B: The "Standard" One-Pot Synthesis

Recommended for high-throughput synthesis or if the "Acid" precursor can be substituted for its parent aldehyde.

Concept: A 3-component condensation where the dinitrile intermediate is generated in situ.

Reagents:

  • 3,4-Dichlorobenzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Resorcinol (10 mmol) (or 1-Naphthol for benzo-chromenes)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or DABCO (5 mol%)

  • Solvent: Ethanol:Water (1:[3][4]1) or pure Ethanol.

Step-by-Step:

  • Mixing: Combine aldehyde and malononitrile in 20 mL solvent. Stir for 10 mins at RT (Knoevenagel formation).

  • Addition: Add Resorcinol and the catalyst.

  • Reflux: Heat at 80°C for 60–90 minutes. The solution usually turns from clear/yellow to a turbid suspension as the chromene precipitates.

  • Isolation: Cool to RT. Filter the solid.[1] Wash with cold ethanol and hexane.

  • Yield: Typically 85–95%.

Analytical Validation (QC)
ParameterExpected Data (Target Molecule)Notes
Physical State White to pale yellow solidHigh melting point (>200°C usually).[2]
IR Spectrum 3400-3300 cm⁻¹ :

(doublet)2200-2190 cm⁻¹ :

(sharp)1600 cm⁻¹ : C=C aromatic
The presence of both

and

confirms the 2-amino-3-cyano core.
¹H NMR (DMSO-d₆)

4.5–5.0 ppm (s, 1H, H-4)

7.0–7.2 ppm (s, 2H,

,

exch.)

6.5–8.0 ppm (m, Ar-H)
The singlet at ~4.7 ppm is diagnostic for the chiral center at position 4.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ consistent with MWCheck isotopic pattern for two Chlorine atoms (9:6:1 ratio).
Mechanistic Insight

The transformation relies on the Michael Addition of the phenol (acting as a carbon nucleophile at the ortho-position) to the


-carbon of the benzylidenemalononitrile. This is followed by an intramolecular Pinner-like cyclization  of the phenolic oxygen onto one of the nitrile groups.

Mechanism Step1 1. Michael Addition: Phenol C-attack on Benzylidene u03b2-carbon Step2 2. Intermediate: Acyclic Adduct (Enolate form) Step1->Step2 Step3 3. Cyclization: Phenolic -OH attacks proximal Nitrile (-CN) Step2->Step3 Step4 4. Tautomerization: Imino u2192 Amino form Step3->Step4 Final Final Product Step4->Final Yields 2-Amino-Chromene

Caption: Step-wise mechanism of the chromene ring closure.

References
  • Crystal structures of two 4H-chromene derivatives . National Institutes of Health (NIH). Available at: [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives . Royal Society of Chemistry (RSC). Available at: [Link]

  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents . National Institutes of Health (NIH). Available at: [Link]

  • Method of obtaining 2-cyano-3-arylacrylic acids (Context on Precursors). Google Patents.

Sources

methods for recrystallization and purification of 3,4-dichloro-alpha-cyanocinnamic acid

Application Note: High-Purity Recrystallization and Isolation of 3,4-Dichloro- -cyanocinnamic Acid

Abstract

This protocol outlines the isolation and purification of 3,4-dichloro-

Acid-Base PrecipitationSolvent-Anti-Solvent Recrystallization

Chemical Context & Impurity Profile

To purify effectively, one must understand the "Enemy" (Impurities). The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde and cyanoacetic acid.

ComponentRoleSolubility CharacteristicsRemoval Strategy
3,4-Dichloro-

-cyanocinnamic Acid
Target Soluble in polar organics, Aqueous Base. Insoluble in Water/Acid.Controlled Precipitation
3,4-Dichlorobenzaldehyde Starting MaterialSoluble in organics.[1] Insoluble in Water.Acid-Base Extraction (Remains in organic layer during basic wash)
Cyanoacetic Acid Starting MaterialHighly Water Soluble.Water Wash (Removed in aqueous filtrate)
3,4-Dichlorocinnamonitrile ByproductDecarboxylation product. Non-acidic.Recrystallization (Remains in mother liquor)

Pre-Purification: Acid-Base Workup (Critical Step)

Do not attempt recrystallization directly on the crude reaction mass if significant aldehyde remains. It will occlude into the crystal lattice.

Principle: The target molecule is a carboxylic acid (

Protocol A: Isolation from Reaction Mixture
  • Dissolution: Dissolve the crude reaction solid in 10% Aqueous Sodium Carbonate (

    
    ). Use ~10 mL per gram of crude.
    
    • Note: Avoid NaOH if possible to prevent nucleophilic attack on the nitrile group.

  • Filtration/Extraction:

    • If the solution is cloudy (unreacted aldehyde), extract twice with Ethyl Acetate or Dichloromethane .

    • Keep the Aqueous Layer (Top layer if using DCM; Bottom if using EtOAc).

    • Discard the organic layer (contains non-acidic impurities).

  • Precipitation:

    • Cool the aqueous solution to 0–5°C.

    • Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

    • Observation: The target acid will precipitate as a thick white/off-white solid.

  • Collection: Vacuum filter the solid.[2] Wash with ice-cold water (3x) to remove salts and excess cyanoacetic acid. Dry partially on the funnel.

Primary Protocol: Ethanol/Water Recrystallization

The

Materials
  • Solvent: Ethanol (95% or Absolute)[3]

  • Anti-Solvent: Deionized Water (pre-heated)

  • Equipment: Erlenmeyer flask, Hot plate/stirrer, Vacuum filtration setup.

Step-by-Step Procedure
  • Saturation: Place the partially dried solid in an Erlenmeyer flask. Add a magnetic stir bar.[3][4]

  • Dissolution: Add boiling Ethanol in small portions.

    • Technique: Keep the mixture at a gentle boil. Add solvent just until the solid dissolves.[2]

    • Visual Check: If the solution is dark yellow/orange, add Activated Carbon (5 wt%), boil for 5 mins, and filter hot through Celite.

  • Cloud Point Induction:

    • Maintain the clear solution at near-boiling temperature.

    • Add hot water dropwise.[3]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity. The solution is now saturated.

  • Crystallization:

    • Remove from heat.[2] Cover the flask with foil (to prevent evaporation and dust).

    • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours). Do not rush this; rapid cooling traps impurities.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2]

    • Wash: Rinse the filter cake with a pre-chilled mixture of Ethanol/Water (1:3 ratio).

  • Drying: Dry in a vacuum oven at 40-50°C overnight.

Visualization: Purification Workflow

PurificationWorkflowStartCrude Reaction Mixture(Solid)DissolveDissolve in 10% Na2CO3 (aq)Start->DissolveExtractWash with Ethyl Acetate(Remove Aldehyde/Nitrile)Dissolve->ExtractAcidifyAcidify Aqueous Layer(HCl to pH 1-2)Extract->AcidifyKeep Aqueous PhaseFilterCrudeFilter & Water Wash(Remove Cyanoacetic Acid)Acidify->FilterCrudePrecipitate FormsRecrystRecrystallize(Ethanol / Water)FilterCrude->RecrystFinalProductPure 3,4-Dichloro-alpha-cyanocinnamic Acid(Crystalline Solid)Recryst->FinalProduct

Figure 1: Logical flow for the isolation and purification of acidic Knoevenagel products.

Troubleshooting & Optimization

Problem: "Oiling Out"

Symptom: The product separates as a liquid oil droplets instead of crystals.

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Solution:

    • Reheat to dissolve the oil.

    • Add slightly more Ethanol (good solvent).[3]

    • Cool much more slowly.

    • Seeding: Add a tiny crystal of the crude solid at roughly 40°C to provide nucleation sites.

Problem: Persistent Color

Symptom: Product remains yellow/brown despite recrystallization.

  • Cause: Polymerized aldehyde or degradation products.

  • Solution: Perform a Charcoal Treatment . Dissolve the compound in hot ethanol, add activated charcoal, stir for 10 minutes, and filter hot through a pad of Celite before adding the water anti-solvent.

Quality Control Criteria

ParameterAcceptance CriteriaMethod
Appearance White to off-white needles or powderVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point Sharp range (< 2°C variation)Capillary MP Apparatus*
1H NMR Absence of aldehyde peak (~10 ppm)DMSO-d6

*Note: 3,4-dichlorocinnamic acid melts at ~217°C. The

References

  • Knoevenagel Condensation General Protocols

    • Jones, G. "The Knoevenagel Condensation."[5][6] Organic Reactions, 2011 , 15, 204–599. Link

  • Pavia, D. L., et al. Introduction to Organic Laboratory Techniques. Cengage Learning.
  • Analogue Properties (

    
    -Cyano-4-hydroxycinnamic acid): 
    
    • Beavis, R. C., et al. "

      
      -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry."[7] Organic Mass Spectrometry, 1992 , 27(2), 156-158.[7] Link[7]
      
  • Mitochondrial Pyruvate Carrier Inhibition (Contextual)

    • Halestrap, A. P.[8] "The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors."[8] Biochemical Journal, 1975 , 148(1), 85-96.[1][8] (Establishes the biological relevance of

      
      -cyanocinnamic acids). Link
      

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to achieve your desired experimental concentrations.

Understanding the Challenge: The Physicochemical Landscape

Table 1: Physicochemical Properties of 2-cyano-3-phenylprop-2-enoic Acid Analogs

Compound NameMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsReference
2-cyano-3-phenylprop-2-enoic acid173.172.213
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid205.171.135[2]
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid216.241.914[3]
(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid189.171.424[4]
This compound 242.06 ~3.0-3.5 (Estimated) 1 3 [5]

The estimated XLogP3 of our target compound is likely higher than its non-halogenated counterpart due to the presence of the two chlorine atoms, indicating increased lipophilicity. This characteristic can lead to challenges in achieving high concentrations in DMSO, a polar aprotic solvent.[6]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm struggling to dissolve this compound in DMSO at my target concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are not uncommon. The primary contributing factors are often related to the kinetics of dissolution and the need to overcome the compound's crystal lattice energy. Here is a systematic approach to address this:

  • Ensure Solvent Quality: Use high-purity, anhydrous DMSO (≥99.9%).[7] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[8]

  • Gentle Heating: Warming the solution can provide the necessary energy to break intermolecular bonds and facilitate dissolution. It is crucial to do this with caution to avoid compound degradation.

  • Mechanical Agitation: Vigorous vortexing or stirring increases the interaction between the solvent and the solute, accelerating the dissolution process.

  • Sonication: This is a highly effective method for enhancing solubility by using sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solute particles and increase their surface area for interaction with the solvent.[9]

Below is a workflow to guide your initial troubleshooting efforts.

Solubility Troubleshooting Workflow start Start: Undissolved Compound in DMSO check_solvent Step 1: Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_solvent gentle_heat Step 2: Gentle Heating (e.g., 37-50°C) check_solvent->gentle_heat Solvent OK vortex Step 3: Vortex/Stir Vigorously gentle_heat->vortex sonicate Step 4: Sonicate (e.g., 15-30 min in water bath) vortex->sonicate dissolved Result: Compound Dissolved sonicate->dissolved Success troubleshoot_further Issue Persists: Proceed to Advanced Troubleshooting sonicate->troubleshoot_further Failure

Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.

Q2: I've tried heating and sonicating, but the compound still won't fully dissolve, or it precipitates out of solution over time. What are my next options?

A2: If basic methods are insufficient, you may need to consider modifying the solvent system itself. This is where the concept of co-solvents becomes invaluable.

  • The Principle of Co-solvency: A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[10] The co-solvent can modulate the overall polarity of the solvent mixture to better match that of the solute, thereby improving solvation.

  • Selecting a Co-solvent: For an acidic compound like this compound, co-solvents that can interact with the carboxylic acid group or modify the bulk solvent properties can be effective. Consider the following options:

    • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is a good solubilizing agent for many organic compounds.

    • Ethanol: A protic solvent that can engage in hydrogen bonding with the carboxylic acid moiety.

    • Polyethylene glycol (PEG), e.g., PEG 400: Can enhance solubility through the formation of a more favorable solvation environment.

  • Optimizing the Co-solvent Ratio: The key is to use the minimum amount of co-solvent necessary to achieve and maintain solubility. A good starting point is a 9:1 or 4:1 ratio of DMSO to your chosen co-solvent. It is often necessary to empirically determine the optimal ratio for your specific concentration and experimental conditions.

Q3: My compound dissolves in a DMSO/co-solvent mixture, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent mixture, is poorly soluble in the aqueous environment of your culture medium. Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of adding your concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media with vigorous mixing, and then add this intermediate dilution to the final volume.

  • Pre-warm the Media: Having your cell culture media at 37°C can help maintain the compound's solubility during the dilution process.

  • Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to keep your compound in solution. Always determine the maximum tolerated DMSO concentration for your specific cell line.

  • Formulation with Surfactants: For particularly challenging compounds, the use of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final culture medium can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.

The following diagram illustrates the decision-making process for addressing precipitation upon dilution.

Caption: Decision workflow for preventing precipitation in aqueous media.

Experimental Protocols

Protocol 1: Basic Solubility Enhancement

  • Preparation: Weigh the desired amount of this compound into a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve the target concentration.

  • Vortexing: Vortex the vial vigorously for 1-2 minutes.

  • Heating: Place the vial in a water bath or heating block set to 37-50°C for 10-15 minutes. Periodically vortex the sample during heating.

  • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes. Ensure the water in the sonicator is at or slightly above room temperature.

  • Visual Inspection: After each step, visually inspect the solution against a light source to ensure there are no visible particles.

Protocol 2: Co-solvent Method

  • Co-solvent Selection: Choose an appropriate co-solvent such as NMP or ethanol.

  • Preparation: In a sterile vial, prepare the desired DMSO/co-solvent mixture (e.g., 9:1 v/v).

  • Compound Addition: Add the weighed this compound to the solvent mixture.

  • Dissolution: Follow steps 3-6 from Protocol 1 to facilitate dissolution. If solubility is still an issue, you can incrementally increase the proportion of the co-solvent (e.g., to 4:1 DMSO/co-solvent).

Safety and Handling

  • Always work in a well-ventilated area, preferably a chemical fume hood, when handling DMSO and the compound.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or viton are recommended for DMSO), safety goggles, and a lab coat.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise extreme caution when handling solutions of the compound in DMSO.

  • Store DMSO in a tightly sealed container in a cool, dry place away from light and incompatible substances like strong oxidizing agents.[7]

References

  • gChem. (n.d.). DMSO. Retrieved February 12, 2026, from [Link]

  • Shandong Aure Chemical Co., Ltd. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved February 12, 2026, from [Link]

  • American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. Retrieved February 12, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

  • Haghbakhsh, R., Raeissi, S., & Shariati, A. (2023). Overview and thermodynamic modelling of deep eutectic solvents as co-solvents to enhance drug solubilities in water. European Journal of Pharmaceutics and Biopharmaceutics, 192, 10-23. [Link]

  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 12, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved February 12, 2026, from [Link]

  • Millard, J. W., Yalkowsky, S. H., & Alvarez-Nunez, F. A. (2002). Cosolvency and cosolvent polarity. Pharmaceutical research, 19(10), 1339-1345. [Link]

  • Chemspace. (n.d.). (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyano-Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Knoevenagel Condensation Protocols & Troubleshooting Target Audience: Senior Researchers & Process Chemists

Introduction: The Knoevenagel Challenge

Synthesizing


-cyano-cinnamic acid derivatives (such as the MALDI matrix CHCA  or 

-cyano-4-hydroxycinnamic acid) requires balancing thermodynamic control against kinetic traps. While the Knoevenagel condensation is a "textbook" reaction, achieving high purity (>99%) and preventing decarboxylation or polymerization requires precise control over catalyst basicity and water removal.

This guide moves beyond standard recipes to provide a modular, self-validating optimization strategy.

Module 1: Standard Operating Procedures (SOPs)

We provide two distinct protocols: Method A for maximum yield/scale-up (thermodynamic control) and Method B for rapid screening/green chemistry (kinetic control).

Method A: The "Gold Standard" (Azeotropic Distillation)

Best for: Large scale (>10g), high purity requirements, and substrates with electron-donating groups (e.g., 4-hydroxybenzaldehyde).

  • Reactants: Aldehyde (1.0 eq), Cyanoacetic Acid (1.1 eq).

  • Catalyst: Ammonium Acetate (0.1 – 0.2 eq).

  • Solvent: Toluene (or Benzene if permitted).

  • Setup: Dean-Stark apparatus.

Protocol:

  • Charge: Dissolve aldehyde and cyanoacetic acid in Toluene (0.5 M concentration).

  • Catalyze: Add solid Ammonium Acetate.

  • Reflux: Heat to vigorous reflux. Water evolution must be visible in the Dean-Stark trap.

  • Monitor: Continue until water collection ceases (typically 2-4 hours).

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

Method B: The "Green" Aqueous Route

Best for: Small scale (<1g), acid-sensitive substrates, and rapid library generation.

  • Reactants: Aldehyde (1.0 eq), Cyanoacetic Acid (1.0 eq).

  • Catalyst: 10% NaOH or Piperidine (catalytic drops).

  • Solvent: Water (or 50:50 Ethanol:Water).

Protocol:

  • Mix: Suspend reactants in water.

  • Initiate: Add base catalyst dropwise while stirring at room temperature.

  • React: Stir for 30–60 mins. The solution will often clear, then precipitate the product.

  • Quench: Acidify with 1M HCl to pH 2 to precipitate the free acid.

Module 2: Critical Optimization Parameters

Catalyst Selection: The Basicity Window

The choice of base dictates the reaction pathway. You must generate the enolate without triggering Cannizzaro disproportionation (aldehyde destruction) or decarboxylation.

CatalystpKa (conj.[1] acid)Risk ProfileRecommended Use
Ammonium Acetate 9.2Low. Buffering effect prevents side reactions.Primary Choice. Best for general synthesis.
Piperidine 11.1Moderate. Can form stable aminal intermediates.Use with acetic acid (1:1) to buffer.
NaOH / KOH 15.7High. Risks Cannizzaro reaction & polymerization.Only for aqueous, room-temp rapid screens.
Pyridine 5.2Low. Often too weak for deactivated aldehydes.Use as solvent/catalyst hybrid (Doebner conditions).
Solvent & Water Management

Water is a byproduct that inhibits the reaction (Le Chatelier's principle).

  • Toluene: Excellent. Removes water via azeotrope, driving completion.

  • Ethanol: Good solubility, but equilibrium limited. Requires excess reagents.

  • Water: Counter-intuitive but works for heterogeneous kinetics (hydrophobic effect accelerates reaction on surface).

Module 3: Visualizing the Mechanism & Troubleshooting

Reaction Pathway Analysis

Understanding where the reaction stalls is the key to fixing it.

KnoevenagelMechanism Start Reagents: Aldehyde + Cyanoacetic Acid Step1 Deprotonation (Enolate Formation) Start->Step1 Base Cat. Step2 Nucleophilic Attack (Aldol Intermediate) Step1->Step2 Aldehyde Step3 Dehydration (-H2O) Step2->Step3 Spontaneous Product Product: Alpha-Cyano-Cinnamic Acid Step3->Product Stable Side1 Side Rxn: Decarboxylation Step3->Side1 High Heat (>120°C) Side2 Side Rxn: Michael Addition Product->Side2 Excess Enolate

Figure 1: Mechanistic flow of the Knoevenagel condensation highlighting critical failure points (red).

Troubleshooting Decision Tree

Use this logic flow when experiments fail.

Troubleshooting Q1 Is precipitate forming? Q2 Check TLC: Aldehyde remaining? Q1->Q2 No Q3 Product physical state? Q1->Q3 Yes Action2 Water issue: Switch to Dean-Stark Q2->Action2 Yes (Stalled) Action3 Aldehyde Oxidized: Purify starting material Q2->Action3 No (Gone but low yield) Action1 Add seed crystal or chill (-20°C) Q3->Action1 Fine Powder Action4 Oiling Out: Recrystallize (MeOH/H2O) Q3->Action4 Sticky/Oil Action5 Polymerization: Reduce Base Load Q3->Action5 Tar/Black

Figure 2: Diagnostic logic for common experimental failures.

Module 4: FAQ & Troubleshooting Guide

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is common with cyano-cinnamic derivatives due to low melting points or solvent impurities. Solution:

  • Solvent Swap: If using Toluene, switch to Ethanol/Water (80:20).

  • pH Adjustment: Ensure the mixture is acidic (pH < 3). The salt form (carboxylate) is often water-soluble and oily; the free acid is solid.

  • Seeding: Scratch the glass flask with a spatula or add a seed crystal of pure product.

Q2: I see low yield, and the aldehyde spot on TLC persists.

Diagnosis: The reaction equilibrium is stuck, likely due to water accumulation or "dead" catalyst. Solution:

  • Dean-Stark: Ensure water is physically removed from the reaction matrix.

  • Fresh Aldehyde: Benzaldehydes oxidize to benzoic acids over time. Benzoic acid will neutralize your basic catalyst, killing the reaction. Wash your aldehyde with NaHCO3 before use.

  • Catalyst Poisoning: If using amine catalysts, ensure they are dry.

Q3: Can I use Ethyl Cyanoacetate instead of Cyanoacetic Acid?

Answer: Yes, but it adds a step.

  • Pros: The ester is often easier to purify (column chromatography) than the acid.

  • Cons: You must hydrolyze the ester (LiOH/THF or NaOH/MeOH) to get the final acid.

  • Recommendation: Use the acid directly (Method A) unless you require the ester intermediate.

Q4: How do I remove the yellow color (impurities) for MALDI applications?

Answer: MALDI matrices (like CHCA) require high optical purity.

  • Activated Carbon: Dissolve crude product in hot ethanol, treat with activated charcoal for 10 mins, filter hot through Celite.

  • Recrystallization: Perform two rounds of recrystallization from water/methanol.

References

  • Standard Protocol (Ammonium Acetate): Synthesis of α-Cyano-4-methoxycinnamic acid. PrepChem. Available at: [Link]

  • Green Chemistry Approaches: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.[2] Royal Society of Chemistry (RSC), 2024. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Cyanoacrylate Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Experimental Success

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyanoacrylate derivatives. This resource is designed to provide you with in-depth, field-proven insights to overcome the inherent challenge of cyanoacrylate hydrolysis in aqueous environments. Here, we move beyond simple protocols to explain the fundamental principles governing the stability of these reactive compounds, enabling you to design robust experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the degradation of cyanoacrylate derivatives in aqueous buffers?

The degradation of cyanoacrylate derivatives in aqueous buffers is primarily initiated by anionic polymerization, which is catalyzed by weak bases, most notably hydroxide ions (OH-) present in water.[1][2] The electron-withdrawing cyano and ester groups on the monomer make the double bond highly susceptible to nucleophilic attack.[1] This process leads to the formation of long polymer chains.[1] Subsequently, these polymer chains can undergo hydrolytic degradation, particularly at the ester linkages in the polymer backbone, leading to chain scission and the release of degradation products like formaldehyde and an alkyl cyanoacetate.[3][4] This degradation is significantly accelerated in neutral to alkaline conditions (pH > 7) due to the higher concentration of hydroxide ions.[5]

Q2: Why is controlling the pH of my aqueous buffer so critical when working with cyanoacrylates?

Controlling the pH is paramount because it directly influences the concentration of hydroxide ions, the primary initiators of anionic polymerization and subsequent hydrolysis.[1] Commercial cyanoacrylate formulations contain acidic stabilizers to quench these basic initiators and maintain the monomer in its liquid state.[6] When introduced into a neutral or alkaline aqueous buffer, these stabilizers are neutralized, allowing polymerization and degradation to proceed rapidly.[7] Therefore, maintaining a slightly acidic pH (typically below 4) is a fundamental strategy to prolong the stability of cyanoacrylate-based formulations in aqueous media.[8]

Q3: What are the main strategies to prevent or minimize the hydrolysis of cyanoacrylate derivatives during my experiments?

There are two primary strategies to combat the hydrolysis of cyanoacrylate derivatives in aqueous buffers:

  • Formulation-Based Stabilization: This involves the addition of acidic stabilizers to the formulation to counteract the catalytic effect of basic species.[6] Additionally, incorporating free-radical inhibitors can prevent premature polymerization initiated by other mechanisms.[9]

  • Physical Encapsulation: A highly effective method is to encapsulate the cyanoacrylate derivative within a protective carrier, such as nanoparticles.[1][8] This approach physically shields the reactive cyanoacrylate from the aqueous environment, significantly retarding hydrolysis.[8] The degradation rate can then be controlled by the properties of the nanoparticle itself, such as the length of the alkyl chain of the cyanoacrylate monomer used.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.

Issue 1: My cyanoacrylate formulation polymerizes instantly upon contact with my aqueous buffer.
  • Q: What is causing this rapid polymerization, and how can I prevent it?

    • A: Causality: This is a classic sign of rapid anionic polymerization initiated by the basic nature of your buffer. Even a neutral pH of 7.0 provides a sufficient concentration of hydroxide ions to overcome the acidic stabilizers in your cyanoacrylate formulation, leading to near-instantaneous polymerization.[2]

    • Solution: The most effective solution is to acidify your aqueous buffer. A common practice is to adjust the pH of the buffer to a range of 2 to 4 using a suitable acid, such as hydrochloric acid or citric acid, prior to the addition of the cyanoacrylate. This acidic environment protonates the hydroxide ions, preventing them from initiating polymerization.[10]

Issue 2: My drug-loaded cyanoacrylate nanoparticles are aggregating in my buffer.
  • Q: I've successfully formed nanoparticles, but they are clumping together in my buffer. What's going on?

    • A: Causality: Nanoparticle aggregation is often a result of insufficient stabilization. Nanoparticles in a colloidal suspension are subject to attractive van der Waals forces that can cause them to aggregate.[11] Stability is typically achieved through either electrostatic or steric repulsion.[11] If the surface charge (zeta potential) is not high enough, or if the steric barrier is insufficient, aggregation will occur, especially in buffers with high ionic strength which can screen surface charges.[11]

    • Solution:

      • Optimize Stabilizer Concentration: Ensure you are using an adequate concentration of a stabilizing agent during nanoparticle synthesis. Common stabilizers for poly(alkyl cyanoacrylate) nanoparticles include dextran and poloxamers.[12]

      • Choose the Right Stabilizer: For applications in high-salt buffers or biological media, consider using a steric stabilizer like polyethylene glycol (PEG), which provides a robust physical barrier against aggregation that is less sensitive to ionic strength.[11]

      • Control pH: The pH of your buffer can influence the surface charge of your nanoparticles. Measure the zeta potential of your nanoparticles at different pH values to identify a range where the electrostatic repulsion is maximized (typically a zeta potential of > +30 mV or < -30 mV).

      • Avoid High Ionic Strength Buffers: If possible, use buffers with lower salt concentrations to minimize the screening of surface charges.

Issue 3: I'm observing a burst release of my encapsulated drug, followed by a very slow release.
  • Q: How can I achieve a more controlled, sustained release of my drug from the cyanoacrylate nanoparticles?

    • A: Causality: A significant initial burst release is often due to the drug being adsorbed to the surface of the nanoparticles rather than being fully encapsulated within the polymer matrix.[1] The subsequent slow release is then dependent on the degradation of the polymer matrix itself.[13]

    • Solution:

      • Optimize Drug Loading Method: Incorporating the drug during the polymerization process, rather than adsorbing it to pre-formed nanoparticles, can lead to higher encapsulation efficiency and reduced surface-adsorbed drug.[1]

      • Washing Steps: Implement thorough washing steps after nanoparticle synthesis (e.g., centrifugation and resuspension in fresh buffer) to remove any unencapsulated or surface-adsorbed drug.

      • Control Polymer Degradation Rate: The sustained release is intrinsically linked to the degradation of the cyanoacrylate polymer. You can modulate this by selecting different alkyl cyanoacrylate monomers. For instance, poly(butyl cyanoacrylate) (PBCA) degrades faster than poly(octyl cyanoacrylate) (POCA), leading to a faster drug release.[8]

      • Polymer Blends: Consider creating nanoparticles from a blend of different cyanoacrylate monomers to achieve a custom degradation profile and, consequently, a more tailored drug release.[8]

Issue 4: My nanoparticle formulation is not sterile, and I'm concerned about degradation during sterilization.
  • Q: What is the best method to sterilize my cyanoacrylate nanoparticle formulation without causing degradation or aggregation?

    • A: Causality: Many common sterilization methods can be detrimental to nanoparticle formulations. Autoclaving (steam sterilization) can cause aggregation and hydrolysis due to the high temperatures and moisture.[14] Gamma irradiation can lead to polymer chain scission or cross-linking.[15]

    • Solution:

      • Sterile Filtration: For nanoparticles smaller than 200 nm, sterile filtration using a 0.22 µm filter is often the most suitable method as it avoids heat and radiation.[16] However, this is only applicable if your nanoparticles are sufficiently small and do not clog the filter.

      • Aseptic Synthesis: If sterile filtration is not an option, the best approach is to synthesize the nanoparticles under aseptic conditions. This involves using sterile starting materials, sterile filtration of all solutions, and performing the synthesis in a laminar flow hood.

Data Presentation: Comparative Degradation of Poly(alkyl cyanoacrylate) Nanoparticles

The choice of alkyl cyanoacrylate monomer is a critical factor in determining the degradation rate of the resulting nanoparticles and, consequently, the drug release profile. The following table provides a comparative overview of the degradation rates of different poly(alkyl cyanoacrylate) (PACA) nanoparticles in various aqueous environments.

Nanoparticle TypeBuffer/MediumpHTemperature (°C)Half-lifeMeasurement MethodReference
Poly(butyl cyanoacrylate) (PBCA)Acetate Buffer4.037144 daysNanoparticle Tracking Analysis[8]
Poly(butyl cyanoacrylate) (PBCA)Acetate Buffer5.5377 daysNanoparticle Tracking Analysis[8]
Poly(butyl cyanoacrylate) (PBCA)Phosphate Buffer7.4373 daysNanoparticle Tracking Analysis[8]
Poly(butyl cyanoacrylate) (PBCA)Glycine Buffer9.03725 hoursGas Chromatography[8]
Poly(octyl cyanoacrylate) (POCA)Phosphate Buffer7.437~500 hoursGas Chromatography[17]
Poly(isobutyl cyanoacrylate)Enzyme-free medium7.0N/ASlowFormaldehyde Assay[4]
Poly(isobutyl cyanoacrylate)Enzyme-free medium12.0N/AFasterFormaldehyde Assay[4]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Poly(butyl cyanoacrylate) (PBCA) Nanoparticles via Miniemulsion Polymerization

This protocol provides a step-by-step guide for the synthesis of drug-loaded PBCA nanoparticles, a common method for encapsulating hydrophobic drugs.

Materials:

  • n-Butyl cyanoacrylate (BCA) monomer

  • Dextran 70,000 (stabilizer)

  • Citric acid

  • Sodium hydroxide (NaOH)

  • Hydrophobic drug of interest

  • Organic solvent for the drug (e.g., acetone, dichloromethane)

  • Purified water

Procedure:

  • Prepare the Aqueous Phase: Dissolve dextran 70,000 and citric acid in purified water to create a 0.2% (w/v) citric acid and 0.8% (w/v) dextran solution.

  • Dissolve the Drug: Dissolve your hydrophobic drug in a minimal amount of a suitable organic solvent.

  • Form the Miniemulsion: Add the drug solution to the aqueous phase while stirring vigorously.

  • Initiate Polymerization: Add the n-butyl cyanoacrylate monomer dropwise to the emulsion under continuous magnetic stirring. The final monomer concentration is typically around 0.15 M.[18]

  • Allow Polymerization to Proceed: Continue stirring for at least 3 hours at room temperature to allow for complete polymerization.

  • Neutralize the Solution: Adjust the pH of the nanoparticle suspension to 7.0 using a 1 M NaOH solution.

  • Purify the Nanoparticles: Purify the nanoparticles by dialysis against purified water for 24-48 hours to remove unreacted monomer, organic solvent, and excess stabilizer. Alternatively, use centrifugation to pellet the nanoparticles, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step at least three times.

Protocol 2: In Vitro Stability Assessment of Cyanoacrylate Nanoparticles

This protocol outlines a method for evaluating the stability of your nanoparticle formulation in a chosen aqueous buffer.

Materials:

  • Purified cyanoacrylate nanoparticle suspension

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Incubator or water bath set to 37°C

  • Nanoparticle Tracking Analysis (NTA) instrument or Dynamic Light Scattering (DLS) instrument

  • pH meter

Procedure:

  • Sample Preparation: Dilute your purified nanoparticle suspension to a known concentration (e.g., 20 µg/mL) in the aqueous buffer you wish to test.[8] Prepare multiple identical samples for different time points.

  • Initial Characterization (T=0): Immediately after preparation, take an aliquot from one of the samples and measure the nanoparticle size, polydispersity index (PDI), and concentration using NTA or DLS. This will serve as your baseline measurement.

  • Incubation: Place the remaining samples in an incubator or water bath at 37°C.

  • Time-Point Measurements: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours, and up to 14 days), remove a sample from the incubator and repeat the NTA or DLS measurements.[8]

  • Data Analysis: Plot the change in nanoparticle concentration, size, and PDI over time. A decrease in nanoparticle concentration is indicative of degradation. An increase in size and PDI may suggest aggregation. Calculate the half-life of the nanoparticles by determining the time it takes for the concentration to decrease by 50%.[8]

Visualizations

Hydrolysis_Pathway cluster_0 Aqueous Environment cluster_1 Cyanoacrylate Monomer cluster_2 Degradation Process H2O H2O OH- OH- H2O->OH- Dissociation Hydrolysis Hydrolysis H2O->Hydrolysis Attack on Ester Bonds Monomer Cyanoacrylate Monomer OH-->Monomer Initiation Polymerization Polymerization Monomer->Polymerization Propagation Polymerization->Hydrolysis Degradation_Products Formaldehyde & Alkyl Cyanoacetate Hydrolysis->Degradation_Products

Caption: The degradation pathway of cyanoacrylate in an aqueous environment.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Experiment Start: Formulating with Cyanoacrylate in Aqueous Buffer issue Problem Encountered start->issue solution1 Acidify Buffer (pH 2-4) issue->solution1 Instant Polymerization solution2 Optimize Stabilizer (Type & Concentration) issue->solution2 Nanoparticle Aggregation solution3 Modify Drug Loading & Purification issue->solution3 Drug Release Profile Issues solution4 Use Sterile Filtration or Aseptic Technique issue->solution4 Sterility Concerns success Successful Experiment solution1->success solution2->success solution3->success solution4->success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Sulheim, E., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. Journal of Nanobiotechnology, 14(1), 1-14. [Link]

  • Hekmatara, T., et al. (2009). Encapsulation of water-insoluble drugs in poly(butyl cyanoacrylate) nanoparticles. Journal of Nanoscience and Nanotechnology, 9(8), 5091-5098. [Link]

  • Lenaerts, V., et al. (1984). Degradation of poly (isobutyl cyanoacrylate) nanoparticles. Biomaterials, 5(2), 65-68. [Link]

  • Sulheim, E., et al. (2017). Drug Loading in Poly(butyl cyanoacrylate)-based Polymeric Microbubbles. PMC. [Link]

  • O'Sullivan, C., & Birkinshaw, C. (2000). Hydrolysis of poly (n-butylcyanoacrylate) nanoparticles using esterase. ResearchGate. [Link]

  • Bernal-Chávez, S. A., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Nanomaterials, 11(4), 968. [Link]

  • Vetrova, A. M., et al. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. AFINITICA. [Link]

  • Graf, A., et al. (2013). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. ResearchGate. [Link]

  • Guthrie, J. (2007). Polycyanoacrylates. ResearchGate. [Link]

  • Ryan, T. A., et al. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. [Link]

  • Yordanov, G. (2020). A Review of Poly Butyl Cyanoacrylate Nanoparticles as a Cancer Drug Delivery and Targeting. Journal of Nanostructures. [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • Sulheim, E., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. PubMed. [Link]

  • Sulheim, E., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. ResearchGate. [Link]

  • Simeonova, M., et al. (2022). Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. ACS Applied Nano Materials. [Link]

  • Pathak, K., & Pattnaik, S. (2018). Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. Springer Protocols. [Link]

  • Muthu, M. S., & Feng, S. S. (2009). Pharmaceutical stability aspects of nanomedicines. Nanomedicine. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide. [Link]

  • Aida, S., et al. (2023). Cyanoacrylate Adhesives: A Critical Review. ResearchGate. [Link]

  • Basma, N. A. A., et al. (2020). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. ResearchGate. [Link]

  • Muthu, M. S., & Feng, S. S. (2009). Pharmaceutical Stability Aspects of Nanomedicines. Taylor & Francis Online. [Link]

  • Bernal-Chávez, S. A., et al. (2021). Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. ResearchGate. [Link]

  • Leonard, F., et al. (1968). Aqueous Degradation of Polyalkyl-Alpha-Cyanoacrylates. Part 2: Branched Chain Alcohol Esters. DTIC. [Link]

  • Llop, M., et al. (2012). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. PMC. [Link]

  • Park, K. (n.d.). MECHANISMS OF CONTROLLED RELEASE. [Link]

  • Cloutier, M., et al. (2015). Challenges facing sterilization and depyrogenation of nanoparticles: Effects on structural stability and biomedical applications. ResearchGate. [Link]

  • Gluegun.com. (2024). Common Questions About Cyanoacrylate Answered | Adhesive Solutions. [Link]

  • ZDS Adhesive. (n.d.). Understanding the Commercial Formulation of Super Glue. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Tyrosinase Inhibitory Potency of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective agents for the management of hyperpigmentation and related disorders, the inhibition of tyrosinase, the key enzyme in melanin biosynthesis, remains a primary strategy.[1][2] Cinnamic acid, a naturally occurring organic acid, and its derivatives have emerged as a promising class of tyrosinase inhibitors.[1][3][4] This guide provides an in-depth comparison of the potency of various cinnamic acid derivatives against tyrosinase, supported by experimental data and a detailed examination of their structure-activity relationships.

Understanding Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][5] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. By inhibiting tyrosinase, the entire melanin production cascade can be effectively downregulated.

The development of tyrosinase inhibitors is a focal point in the cosmetic and pharmaceutical industries for applications in skin lightening and treating hyperpigmentation disorders such as melasma and age spots.[5]

Cinnamic Acid and its Derivatives as Tyrosinase Inhibitors

Cinnamic acid itself exhibits modest inhibitory effects on tyrosinase.[4][6] However, structural modifications to the cinnamic acid scaffold have led to the development of derivatives with significantly enhanced potency.[1][7][8] The core principle behind this enhanced activity often lies in the introduction of specific functional groups that can interact more effectively with the active site of the tyrosinase enzyme.

The Mechanism of Tyrosinase Inhibition

The inhibition of tyrosinase by cinnamic acid derivatives can occur through various mechanisms, including competitive, non-competitive, and mixed-type inhibition.[1][3][9][10] This is often determined by how and where the inhibitor binds to the enzyme. Some derivatives may bind directly to the active site, competing with the natural substrate (L-tyrosine or L-DOPA), while others may bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Tyrosinase_Inhibition_Pathway cluster_Melanin_Pathway Melanin Biosynthesis Pathway cluster_Inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Cinnamic_Acid_Derivative Cinnamic Acid Derivative Tyrosinase Tyrosinase Cinnamic_Acid_Derivative->Tyrosinase Binding to Active or Allosteric Site

Caption: General overview of the melanin biosynthesis pathway and the inhibitory action of cinnamic acid derivatives on tyrosinase.

Comparative Potency of Cinnamic Acid Derivatives

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the tyrosinase inhibitory activity of several cinnamic acid derivatives from various studies, with kojic acid, a well-known tyrosinase inhibitor, included as a positive control.[1][5][11]

Compound/DerivativeIC50 (µM)Inhibition TypeReference
Cinnamic Acid201.4 - 693.2Mixed/Non-competitive[4][7]
Kojic Acid (Positive Control)14.15 - 32.2Competitive[1][7][12]
Cinnamic Acid-Eugenol Esters
Compound c27 (3,4-diphenol hydroxy group)3.07 ± 0.28Mixed-type[7]
Cinnamic Acid Esters with Paeonol
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0Non-competitive[1][10]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3Mixed-type[1][10]
Cinnamic Acid Esters with Thymol
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a)10.6Mixed-type[1][10]
Other Hydroxyl-Substituted Derivatives
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c5.7Non-competitive[12]
N-(2-morpholinoethyl)cinnamamide derivative (B6)15.2 ± 0.6Mixed-type[3]
Aryl-substituted cinnamic acid (5m)77.62Uncompetitive[3][13]

Key Observations from the Data:

  • Esterification Significantly Enhances Potency: The esterification of cinnamic acid with molecules like eugenol, paeonol, and thymol dramatically increases its tyrosinase inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range, significantly more potent than both the parent cinnamic acid and the standard inhibitor kojic acid.[1][7][8]

  • Importance of Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring of the cinnamic acid moiety play a crucial role in the inhibitory activity.[1][9][14] For instance, a hydroxyl group at the 4-position often leads to enhanced activity.[1] The 3,4-dihydroxy substitution pattern, as seen in compound c27, is particularly effective.[7]

  • Varied Inhibition Mechanisms: Cinnamic acid derivatives exhibit a range of inhibition kinetics, including non-competitive, mixed-type, and uncompetitive inhibition.[1][3][7][12] This suggests that different structural modifications can lead to diverse modes of interaction with the tyrosinase enzyme.

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized, step-by-step methodology for determining the tyrosinase inhibitory activity of cinnamic acid derivatives, based on commonly used protocols.[5][11][15]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine

  • Cinnamic acid derivatives (test compounds)

  • Kojic acid (positive control)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Tyrosinase_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay_Setup 2. Assay Setup (96-well plate) cluster_Reaction_Measurement 3. Reaction & Measurement cluster_Analysis 4. Data Analysis Prepare_Solutions Prepare stock solutions of: - Test compounds - Kojic acid - Tyrosinase - L-DOPA/L-Tyrosine Add_Reagents Add to wells: 1. Test compound/control 2. Phosphate buffer 3. Tyrosinase solution Prepare_Solutions->Add_Reagents Pre-incubation Pre-incubate at room temp. (e.g., 10 min) Add_Reagents->Pre-incubation Initiate_Reaction Initiate reaction by adding L-DOPA/L-Tyrosine Pre-incubation->Initiate_Reaction Incubation Incubate at 37°C (e.g., 20 min) Initiate_Reaction->Incubation Measure_Absorbance Measure absorbance at ~475-492 nm (Dopachrome formation) Incubation->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for the in vitro tyrosinase inhibition assay.

Detailed Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test cinnamic acid derivatives and kojic acid in DMSO.

    • Prepare a working solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA or L-Tyrosine in phosphate buffer immediately before use.

  • Assay in 96-Well Plate:

    • To each well, add the test compound at various concentrations, the positive control (kojic acid), or a vehicle control (DMSO).

    • Add phosphate buffer to each well.

    • Add the tyrosinase enzyme solution to all wells except for the blanks.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).[11]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[5][11]

    • Measure the absorbance of the formed dopachrome at a wavelength of approximately 475-492 nm using a microplate reader.[5][11][15]

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100

    • The IC50 values are then determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion and Future Directions

The evidence strongly suggests that cinnamic acid derivatives are a highly promising scaffold for the development of potent tyrosinase inhibitors. The strategic modification of the cinnamic acid structure, particularly through esterification and the introduction of hydroxyl groups on the phenyl ring, can lead to compounds with inhibitory activities far exceeding that of the parent molecule and established inhibitors like kojic acid.

Future research in this area should focus on:

  • Expanding Structure-Activity Relationship Studies: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for optimal tyrosinase inhibition.

  • In Vivo and Clinical Evaluation: Progressing the most potent and non-toxic derivatives to in vivo and eventually clinical studies to assess their efficacy and safety in treating hyperpigmentation.

  • Exploring Synergistic Effects: Investigating the potential for combining cinnamic acid derivatives with other depigmenting agents to achieve enhanced efficacy.

The continued exploration of cinnamic acid derivatives holds significant promise for the development of next-generation therapies for a variety of skin pigmentation disorders.

References

  • Cui, L., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 9(4), 661-668. [Link]

  • Desmiaty, Y., et al. (2019). Tyrosinase inhibition assay. Bio-protocol, 9(24), e3471. [Link]

  • Li, X., et al. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry, 85(7), 1697-1705. [Link]

  • Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21(8), 647-654. [Link]

  • Chen, Q., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5998. [Link]

  • Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21(8), 647-654. [Link]

  • Khan, M. T. H., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic Chemistry, 94, 103423. [Link]

  • Li, X., et al. (2021). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. ResearchGate. [Link]

  • Zhang, X., et al. (2016). 3.4. Mushroom Tyrosinase Inhibitory Assay. Bio-protocol, 6(16), e1895. [Link]

  • Ghirardello, D., et al. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. ChemistryOpen, 11(10), e202200135. [Link]

  • Li, X., et al. (2021). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. Semantic Scholar. [Link]

  • Miyazawa, M., et al. (2015). Tyrosinase inhibitory activities of cinnamic acid analogues. ResearchGate. [Link]

  • Kong, Y. H., et al. (2008). Tyrosinase Inhibitory Effects of Cinnamic Acid. Biological and Pharmaceutical Bulletin, 31(5), 946-948. [Link]

  • Cui, L., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 9(4), 661-668. [Link]

  • Garcia-Molina, F., et al. (2017). Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. International Journal of Biological Macromolecules, 103, 1133-1141. [Link]

  • Mu, Y., et al. (2017). Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. ResearchGate. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Chen, Q., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. PMC. [Link]

Sources

Benchmark Guide: Inhibitors for Monocarboxylate Transporter 1 (MCT1) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical benchmark for researchers characterizing Monocarboxylate Transporter 1 (MCT1). While historical literature often utilizes non-specific compounds like


-cyano-4-hydroxycinnamate (CHC), modern drug development and metabolic phenotyping require high-affinity, isoform-selective inhibitors.

The current Gold Standards for MCT1 inhibition are AZD3965 (clinical candidate) and AR-C155858 (tool compound). Both exhibit nanomolar potency and selectivity against MCT4, the primary efflux transporter.[1] This guide compares these benchmarks against historical alternatives and clarifies the mechanism of 7ACC2 , a compound frequently misidentified as a direct MCT1 inhibitor.

Part 1: The Inhibitor Landscape

Comparative Specifications

The following table synthesizes potency (


/

) and selectivity data. Note the distinct selectivity profiles regarding MCT4, which is critical for distinguishing lactate uptake (MCT1-driven) from efflux (MCT4-driven).[2]
InhibitorStatusPotency (MCT1)Selectivity ProfileMechanism of Action
AZD3965 Clinical Benchmark

nM
MCT1 > MCT2 (6-fold)No inhibition of MCT4 (>10 µM)Intracellular binding (helices 7-10); blocks H

/lactate symport.
AR-C155858 Preclinical Standard

nM
MCT1 & MCT2 No inhibition of MCT4Intracellular binding; requires diffusion across membrane to bind.
BAY-8002 Emerging

nM
MCT1 specific High selectivity vs MCT4Suppresses bidirectional transport.[3]
Syrosingopine Dual Inhibitor

µM
MCT4 > MCT1 (60-fold higher potency on MCT4)Dual inhibition; often used to target efflux.
CHC Historical Control

µM
Non-specific Inhibits MCT1, MCT2, MCT4, & MPCCompetitive inhibitor; creates "metabolic noise" in assays.
7ACC2 Misclassified

nM*
MPC Inhibitor (Mitochondrial Pyruvate Carrier)Indirectly stops lactate uptake by blocking pyruvate entry into mitochondria.
The "7ACC2" Trap

Critical Note for Researchers: While 7ACC2 inhibits lactate uptake with high potency, it does not bind MCT1.[4] Instead, it inhibits the Mitochondrial Pyruvate Carrier (MPC).[4] This causes cytosolic pyruvate accumulation, which thermodynamically halts the conversion of lactate to pyruvate (LDH reaction), thereby indirectly arresting lactate influx.[4] Do not use 7ACC2 as a direct MCT1 control.

Part 2: Mechanistic Visualization

The following diagram illustrates the binding topology and the functional distinction between direct MCT1 blockade (AZD3965) and downstream metabolic interference (7ACC2).

MCT1_Mechanism cluster_extracellular Extracellular Space (pH 6.0 - 7.4) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria Lactate_Out Lactate- MCT1 MCT1 Transporter (Symporter) Lactate_Out->MCT1 Influx Proton_Out H+ Proton_Out->MCT1 Lactate_In Lactate- MCT1->Lactate_In Symport AZD AZD3965 / AR-C155858 (Binds Intracellular Helices 7-10) AZD->MCT1 Direct Blockade Pyruvate Pyruvate Lactate_In->Pyruvate Oxidation (LDH) MPC MPC (Pyruvate Carrier) Pyruvate->MPC Import LDH LDH Enzyme MPC->Pyruvate Accumulation causes feedback inhibition ACC2 7ACC2 Inhibitor ACC2->MPC Blocks Entry

Caption: Figure 1: Mechanism of Action. AZD3965 directly locks MCT1 in an inactive conformation from the intracellular face. 7ACC2 blocks mitochondrial pyruvate entry, causing pyruvate backlog that thermodynamically prevents lactate uptake.[4]

Part 3: Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocol utilizes radiolabeled lactate uptake , the gold standard for quantifying transport activity.

Protocol A: C-Lactate Uptake Assay (Zero-Trans Influx)

Objective: Measure initial rate of lactate transport isolated from metabolic consumption.

Reagents:

  • Uptake Buffer: pH 6.0 (Critical: The proton gradient drives MCT1).[5] Composition: 10 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 1 mM CaCl

    
    , 1 mM MgSO
    
    
    
    .
  • Stop Solution: Ice-cold Uptake Buffer + 100 µM Phloretin (to instantly freeze transport).

  • Tracer: L-[

    
    C(U)]-Lactate (specific activity > 100 mCi/mmol).
    

Workflow:

  • Preparation: Seed cells (e.g., 4T1, Raji, or MCT1-overexpressing lines) in 24-well plates. Allow to reach 80% confluence.

  • Equilibration: Wash cells 2x with Assay Buffer (pH 7.4) to remove serum lactate.

  • Inhibitor Pre-incubation:

    • Incubate cells with AZD3965 (titration: 0.1 nM – 1 µM) or Vehicle (DMSO) for 15 minutes at 37°C.

    • Note: AZD3965 enters via passive diffusion; AR-C155858 may require longer equilibration due to saturable uptake.

  • Uptake Phase (The "Zero-Trans" Pulse):

    • Replace media with pH 6.0 Uptake Buffer containing the inhibitor + 1 µCi/mL

      
      C-Lactate + 1 mM unlabeled L-lactate.
      
    • Incubate for exactly 60 seconds.

    • Why 60s? To measure the initial rate before the intracellular concentration rises enough to trigger efflux.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with Ice-Cold Stop Solution .

  • Lysis & Counting:

    • Lyse cells with 0.1 N NaOH.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Normalize CPM (Counts Per Minute) to total protein content (BCA Assay).

Protocol B: Intracellular pH (pHi) Recovery

Objective: Functional validation of MCT1-mediated H


 symport using a pH-sensitive dye (BCECF-AM).
  • Loading: Load cells with 1 µM BCECF-AM for 30 min.

  • Acidification: Pulse cells with NH

    
    Cl (20 mM) followed by washout to induce intracellular acidification (Prepulse technique).
    
  • Recovery: Monitor pHi recovery in the presence/absence of AZD3965 .

  • Result: MCT1 inhibition will significantly blunt the rate of pH recovery (dpH/dt) compared to control, as the transporter cannot eject protons alongside lactate.

Part 4: Assay Workflow Visualization

Assay_Workflow start Seed Cells (24-well plate) wash Wash 2x (Remove Serum Lactate) start->wash preinc Pre-incubation (Inhibitor, 15 min, 37°C) wash->preinc pulse Uptake Pulse (pH 6.0 + 14C-Lactate) (60 Seconds) preinc->pulse Initiate Transport stop RAPID STOP (Ice-cold Phloretin) pulse->stop Critical Timing lyse Lysis & LSC (Normalize to Protein) stop->lyse

Caption: Figure 2: Optimized


C-Lactate Uptake Workflow. The 60-second pulse at pH 6.0 is the critical control point for specificity.

References

  • AstraZeneca / Cancer Research UK. (2015). Phase I trial of AZD3965, a monocarboxylate transporter 1 (MCT1) inhibitor.[1][5] ClinicalTrials.gov. Link

  • Polanski, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link

  • Draoui, N., et al. (2014).[6][7] Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux. Molecular Cancer Therapeutics.[6] (Clarifies 7ACC2 mechanism). Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10.[5] Biochemical Journal. Link

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid, a compound characterized by its halogenated phenyl group and cyano moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally similar compounds and established best practices for handling halogenated organic and cyanide-containing wastes.

Hazard Assessment and Classification

This compound is not extensively characterized in publicly available safety literature. However, based on its functional groups—a dichlorinated phenyl ring, a cyano group (nitrile), and a carboxylic acid—it should be handled as a hazardous substance. An analogous compound's Safety Data Sheet suggests it may be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation.

Due to its chemical structure, waste containing this compound is likely to be classified as hazardous by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The presence of the dichloro-phenyl group places it in the category of halogenated organic compounds.[1] The cyano group suggests it could also be subject to regulations for cyanide-containing waste.[2][3]

Potential EPA Waste Codes:

Waste Code CategoryPotential Applicable CodesRationale
F-Listed Wastes (Non-specific sources) F001, F002, F024, F025These codes apply to spent halogenated solvents and still bottoms from the recovery of these solvents. If dissolved in a halogenated solvent for experimental use, the resulting waste solution would fall under this category.[1]
P-Listed Wastes (Acutely Hazardous Wastes) P030 (Cyanides, soluble salts)While the cyano group in this molecule is organic, any process that could lead to the formation of free cyanide ions would necessitate this classification. Extreme caution is warranted.[2]
D-Listed Wastes (Characteristic Wastes) D002 (Corrosivity), D003 (Reactivity)As a carboxylic acid, concentrated forms could exhibit corrosive properties (pH ≤ 2). The cyano group could potentially react with strong acids to release toxic hydrogen cyanide gas, meeting the criteria for reactivity.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are essential.

  • Body Protection: A lab coat must be worn.

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Diagram of Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Segregation cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood is_solid Is the waste solid? fume_hood->is_solid solid_container Place in 'Halogenated Solids' container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_waste Label container with full chemical name and hazard warnings solid_container->label_waste liquid_container Place in 'Halogenated Organic Liquids' container is_liquid->liquid_container Yes no_acids Ensure 'No Acids' label is present liquid_container->no_acids no_acids->label_waste storage Store in designated satellite accumulation area label_waste->storage ehs_pickup Arrange for pickup by Environmental Health & Safety storage->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Procedure:

  • Segregation: This compound should be treated as a halogenated organic waste. Do not mix it with non-halogenated waste streams.

  • Solid Waste:

    • If the compound is in solid form, carefully transfer it to a designated hazardous waste container labeled "Halogenated Organic Solids."

    • Avoid creating dust. If there is a risk of dust, wet the material slightly with a suitable non-reactive solvent (e.g., isopropanol) before transfer.

  • Liquid Waste:

    • If the compound is in a solution, transfer it to a designated hazardous waste container labeled "Halogenated Organic Liquids."

    • Crucially, ensure this waste stream is kept separate from acidic waste. The combination could potentially lead to the generation of highly toxic hydrogen cyanide gas. The waste container should also be marked with "No Acids."

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include any other components of the waste mixture.

    • Affix the appropriate hazardous waste label as provided by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated and away from incompatible materials, particularly acids.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • If a small spill occurs within a chemical fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material and place it in the designated "Halogenated Organic Solids" waste container.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

    • For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

  • RCRAInfo - EPA. Waste Code. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). [Link]

  • EPA Hazardous Waste Codes. [Link]

  • EPA Hazardous Waste Codes. Alfred University. [Link]

  • EPA Hazardous Waste Codes. [Link]

  • Frequently-used federal hazardous waste codes. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.